Zinc ethylbenzenesulphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94031-15-9 |
|---|---|
Molecular Formula |
C16H18O6S2Zn |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
zinc;2-ethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Zn/c2*1-2-7-5-3-4-6-8(7)12(9,10)11;/h2*3-6H,2H2,1H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
APWYNFQZSMSPTQ-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)[O-].CCC1=CC=CC=C1S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Zinc Ethylbenzenesulphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Zinc Ethylbenzenesulphonate. Due to the limited availability of a standardized, published protocol for this specific compound, this document outlines a proposed synthesis pathway based on established chemical principles and analogous reactions. Furthermore, it details the key characterization techniques that are essential for confirming the identity, purity, and properties of the synthesized compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and materials science.
Introduction
This compound is an organometallic compound that belongs to the family of metal sulfonates. While specific applications for this compound are not extensively documented in publicly available literature, metal sulfonates, in general, find utility in various industrial applications, including as catalysts, lubricant additives, and surfactants. The synthesis of such compounds is of interest for exploring novel material properties and potential applications.
This guide will detail a proposed two-step synthesis route, starting from the sulfonation of ethylbenzene to form 4-ethylbenzenesulfonic acid, followed by its reaction with a suitable zinc source. It will also cover the essential analytical techniques for characterizing the final product, including spectroscopic and thermal analysis methods.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached as a two-step process. The first step involves the formation of the sulfonic acid ligand, followed by the formation of the zinc salt.
Step 1: Synthesis of 4-Ethylbenzenesulfonic Acid
The initial step is the sulfonation of ethylbenzene. This is a classic electrophilic aromatic substitution reaction.
-
Reaction: Ethylbenzene is reacted with a sulfonating agent, typically fuming sulfuric acid (oleum) or concentrated sulfuric acid. The ethyl group is an ortho-, para- director, with the para product being the major isomer due to steric hindrance at the ortho position.
-
Reference: The sulfonation of ethylbenzene with sulfuric acid is a known industrial process.[1]
Step 2: Synthesis of this compound
The second step involves the reaction of 4-ethylbenzenesulfonic acid with a zinc source. Several methods can be employed for this salt formation.
-
Method A: Reaction with Zinc Oxide: 4-Ethylbenzenesulfonic acid is reacted with zinc oxide. This is a straightforward acid-base reaction.
-
Method B: Reaction with Zinc Carbonate: Similar to the reaction with zinc oxide, this method involves the reaction of the sulfonic acid with zinc carbonate, which would evolve carbon dioxide.
-
Method C: Reaction with a Soluble Zinc Salt: This involves a metathesis reaction, for instance, between the sodium salt of the sulfonic acid (sodium 4-ethylbenzenesulfonate) and a soluble zinc salt like zinc chloride or zinc sulfate. Sodium 4-ethylbenzenesulfonate can be prepared by neutralizing 4-ethylbenzenesulfonic acid with sodium hydroxide.[1]
The following workflow illustrates the proposed synthesis pathway.
References
In-Depth Technical Guide: Crystal Structure Analysis of Zinc Ethylbenzenesulphonate and its Analogues
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a solved crystal structure for Zinc Ethylbenzenesulphonate. To fulfill the request for a detailed technical guide, this document presents the crystal structure analysis of a closely related and structurally representative analogue: Diaquabis(benzenesulfonato)zinc(II) . The principles, experimental protocols, and data presentation formats detailed herein are directly applicable to the analysis of this compound should its crystal structure become available.
Introduction
Zinc(II) ions play crucial roles in a myriad of biological processes, and their coordination chemistry is of significant interest in the development of new therapeutic agents. Organic sulphonate salts of zinc, such as this compound, are utilized in various industrial and pharmaceutical applications. Understanding the three-dimensional arrangement of atoms within the crystal lattice of these compounds is paramount for elucidating their structure-property relationships, predicting their behavior in different environments, and designing novel materials with tailored functionalities.
This guide provides a comprehensive overview of the crystal structure analysis of zinc aryl sulphonates, using Diaquabis(benzenesulfonato)zinc(II) as a prime exemplar. We will delve into the experimental methodologies for crystal growth and data acquisition, present the detailed crystallographic data in a structured format, and visualize the key structural features, including the coordination environment of the zinc ion and the overall crystal packing.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection using single-crystal X-ray diffraction and subsequent structure solution and refinement.
Synthesis and Crystallization
High-quality single crystals are a prerequisite for accurate crystal structure determination. A typical synthesis and crystallization protocol for a zinc aryl sulphonate complex like Diaquabis(benzenesulfonato)zinc(II) is as follows:
-
Synthesis: The compound is synthesized by reacting a stoichiometric amount of a zinc(II) salt (e.g., zinc acetate dihydrate or zinc chloride) with the corresponding sulphonic acid (e.g., benzenesulphonic acid) in a suitable solvent, typically water or a water-ethanol mixture. The reaction mixture is stirred at room temperature to ensure homogeneity.
-
Crystallization: Single crystals are grown by slow evaporation of the solvent from the reaction mixture at room temperature. The solution is typically left undisturbed in a loosely covered container to allow for the gradual formation of well-defined crystals over several days to weeks. Other common crystallization techniques include vapor diffusion and slow cooling of a saturated solution.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head of a diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern, consisting of a series of reflections at different angles, is recorded as the crystal is rotated. Data are collected over a wide range of diffraction angles to ensure a complete dataset.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using full-matrix least-squares on F², which iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Crystallographic Data for Diaquabis(benzenesulfonato)zinc(II)
The following tables summarize the key crystallographic data and structural parameters for Diaquabis(benzenesulfonato)zinc(II).
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄O₈S₂Zn |
| Formula Weight | 411.75 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.134(2) |
| b (Å) | 5.489(1) |
| c (Å) | 13.256(3) |
| α (°) | 90 |
| β (°) | 109.43(3) |
| γ (°) | 90 |
| Volume (ų) | 763.5(3) |
| Z | 2 |
| Calculated Density (g/cm³) | 1.791 |
| Absorption Coefficient (mm⁻¹) | 2.156 |
| F(000) | 420 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.098 |
| R indices (all data) | R₁ = 0.042, wR₂ = 0.105 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Zn(1)-O(1) | 2.085(2) | O(1)-Zn(1)-O(1)#1 | 180.0 |
| Zn(1)-O(4) | 2.102(2) | O(1)-Zn(1)-O(4) | 90.5(1) |
| S(1)-O(1) | 1.465(2) | O(1)-Zn(1)-O(4)#1 | 89.5(1) |
| S(1)-O(2) | 1.458(2) | O(4)-Zn(1)-O(4)#1 | 180.0 |
| S(1)-O(3) | 1.451(2) | O(3)-S(1)-O(2) | 112.9(1) |
| S(1)-C(1) | 1.771(3) | O(3)-S(1)-O(1) | 112.5(1) |
| O(2)-S(1)-O(1) | 112.3(1) | ||
| O(3)-S(1)-C(1) | 106.9(1) | ||
| O(2)-S(1)-C(1) | 107.1(1) | ||
| O(1)-S(1)-C(1) | 104.4(1) |
Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1
Structural Description and Visualizations
The crystal structure of Diaquabis(benzenesulfonato)zinc(II) reveals a mononuclear complex where the zinc(II) ion is located on an inversion center.
Coordination Environment of the Zinc(II) Ion
The zinc(II) ion is six-coordinate, exhibiting a distorted octahedral geometry. The coordination sphere is composed of two oxygen atoms from two monodentate benzenesulfonate ligands and four oxygen atoms from two coordinating water molecules. The equatorial plane is defined by the two oxygen atoms from the sulfonate groups and two oxygen atoms from the water molecules, while the axial positions are occupied by the remaining two oxygen atoms from the water molecules.
Caption: Coordination sphere of the Zinc(II) ion.
Crystal Packing and Supramolecular Interactions
The individual [Zn(H₂O)₂(C₆H₅SO₃)₂] units are linked into a three-dimensional supramolecular network through extensive hydrogen bonding interactions. The coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the sulfonate oxygen atoms of adjacent complexes. These interactions play a crucial role in stabilizing the crystal lattice.
Caption: Experimental workflow for crystal structure determination.
Conclusion
This technical guide has outlined the comprehensive process of determining and analyzing the crystal structure of a representative zinc aryl sulphonate, Diaquabis(benzenesulfonato)zinc(II). The detailed experimental protocols, tabulated crystallographic data, and visualizations of the molecular and supramolecular structure provide a foundational understanding for researchers in chemistry, materials science, and drug development. While the specific crystal structure of this compound remains to be determined, the methodologies and structural motifs presented here serve as a valuable reference for its future characterization and for the broader class of zinc(II) sulphonate complexes. The octahedral coordination geometry of the zinc ion, dominated by interactions with water and sulphonate oxygen atoms, and the extensive hydrogen bonding network are likely to be key structural features in related compounds, influencing their physical and chemical properties.
Solubility of Zinc Ethylbenzenesulphonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zinc ethylbenzenesulphonate in organic solvents. Due to the limited availability of specific quantitative data for this compound in public literature, this document focuses on providing a strong theoretical framework, solubility data for analogous zinc compounds, and detailed experimental protocols for researchers to determine the solubility in their own laboratories.
Introduction to this compound and its Solubility
This compound is a metal-organic salt that finds applications in various industrial and pharmaceutical fields. Its solubility in organic solvents is a critical physicochemical property that influences its performance in synthesis, formulation, and biological systems. Understanding and controlling its solubility is paramount for process optimization, ensuring bioavailability in drug delivery systems, and for its use as a catalyst or additive.
Factors Influencing Solubility in Organic Solvents
The dissolution of a solid in a liquid is governed by a balance of forces, primarily the lattice energy of the solid and the solvation energy of the ions or molecules by the solvent. For metal-organic salts like this compound, the following factors are of key importance:
-
Nature of the Solvent: The polarity, hydrogen bonding capability, and molecular size of the organic solvent play a crucial role. Polar solvents are generally better at solvating ions.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature.
-
Chemical Structure of the Solute: The nature of the organic anion (ethylbenzenesulphonate) significantly impacts its interaction with different organic solvents.
-
Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility through common ion effects or changes in the solvent properties.
Solubility Data of Analogous Zinc Compounds
While specific data for this compound is scarce, the solubility of other zinc salts can provide valuable insights. The following table summarizes available data for related compounds.
| Compound | Solvent | Temperature (°C) | Solubility |
| Zinc p-toluenesulfonate hydrate | Water | Not Specified | Insoluble[1] |
| Zinc Chloride | Ethanol | 19 | ~428 g / 100 mL[2] |
| Zinc Chloride | Acetone | Not Specified | Soluble[2] |
| Zinc Acetate | Alcohol | Not Specified | Slightly soluble[3] |
| Zinc Acetate | Boiling Alcohol | Not Specified | Freely soluble[3] |
| Zinc Sulfate | Alcohol | Not Specified | Insoluble[3] |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the Isothermal Equilibrium (Shake-Flask) Method .[4][5] This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the solute in the saturated solution.
Isothermal Equilibrium (Shake-Flask) Method
This protocol is a widely accepted standard for determining equilibrium solubility.[4][5]
Materials and Equipment:
-
This compound powder
-
Selected organic solvents (e.g., methanol, ethanol, acetone, toluene)
-
Thermostatic shaker or water bath with agitation capabilities[4][6]
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with screw caps
-
Apparatus for concentration analysis (e.g., gravimetric analysis equipment, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[4]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter that is compatible with the organic solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method as described below.
Analytical Methods for Concentration Determination
This is a straightforward and robust method for determining the concentration of a non-volatile solute.[7][8][9]
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume of the filtered saturated solution into the evaporating dish.
-
Evaporate the solvent in a fume hood, potentially using gentle heating.
-
Once the solvent is removed, dry the dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.[7]
-
The mass of the residue corresponds to the amount of this compound in the pipetted volume of the saturated solution, from which the solubility can be calculated.
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum.
Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
Analyze the Sample: Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.
Conclusion
References
- 1. ZINC P-TOLUENESULFONATE HYDRATE | 123334-05-4 [m.chemicalbook.com]
- 2. vinipul.com [vinipul.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomosul.edu.iq [uomosul.edu.iq]
An In-depth Technical Guide on the Electrochemical Behavior of Zinc Ethylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc ethylbenzenesulfonate is an organosulfonate compound that plays a significant role in zinc electroplating processes. While not electrochemically active on its own in the traditional sense of undergoing redox reactions at the electrode, its presence in an electroplating bath profoundly influences the electrochemical behavior of zinc deposition. This technical guide provides a comprehensive overview of the role and effects of zinc ethylbenzenesulfonate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes. The information is curated for researchers, scientists, and drug development professionals who may encounter zinc and its organic salts in various applications, from coatings to potential pharmaceutical formulations.
The Role of Zinc Ethylbenzenesulfonate in Zinc Electrochemistry
Zinc ethylbenzenesulfonate is primarily utilized as a bath-soluble zinc salt in acidic electrogalvanizing processes[1]. Its main function is to provide a source of zinc ions (Zn²⁺) in the electrolyte solution. The ethylbenzenesulfonate anion, being the conjugate base of a strong acid, is stable and does not readily participate in the electrode reactions. Instead, it contributes to the overall ionic strength and conductivity of the electrolyte.
The primary electrochemical reaction of interest in a zinc electroplating bath is the reduction of zinc ions at the cathode to form a metallic zinc coating:
Zn²⁺(aq) + 2e⁻ → Zn(s)
The efficiency and quality of this deposition process are significantly influenced by the composition of the electrolyte, including the presence of additives like zinc ethylbenzenesulfonate.
Quantitative Data Summary
While specific electrochemical data for zinc ethylbenzenesulfonate itself is scarce in the provided literature, its impact on zinc electrodeposition can be inferred from studies on similar organosulfonate-based systems. The following table summarizes typical parameters in high-current-density zinc electrogalvanizing processes that may utilize such compounds.
| Parameter | Value/Range | Significance | Reference |
| Zinc Organosulfonate Concentration | > 5 g/L | Provides a source of zinc ions for deposition. | [1] |
| Current Density | 250 - 4,000 ASF (Amperes per Square Foot) | High current densities are used for rapid plating. Additives like organosulfonates help control deposition at these high rates. | [1] |
Experimental Protocols
Understanding the electrochemical behavior of zinc in the presence of additives like ethylbenzenesulfonate relies on standard electrochemical techniques. The following sections detail the methodologies for key experiments.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution.
Objective: To study the reduction and oxidation processes of zinc in an electrolyte containing zinc ethylbenzenesulfonate.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of a working electrode (e.g., mild steel, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Preparation: An aqueous solution containing a known concentration of zinc ethylbenzenesulfonate is prepared. Other supporting electrolytes and additives may also be included to mimic industrial bath conditions.
-
Experimental Parameters:
-
Potential Range: The potential is swept between a lower and upper limit, chosen to encompass the reduction potential of Zn²⁺ and the subsequent stripping (oxidation) of the deposited zinc. For zinc, a typical range might be from -1.4 V to -0.8 V vs. Ag/AgCl[2].
-
Scan Rate: The rate at which the potential is swept (e.g., 5 mV/s)[2].
-
-
Data Acquisition: The current at the working electrode is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.
-
Analysis: The voltammogram provides information on the reduction potential of zinc, the reversibility of the deposition/stripping process, and the influence of additives on these processes.
Chronoamperometry
Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped and the resulting current from faradaic processes occurring at the electrode is monitored as a function of time.
Objective: To study the nucleation and growth mechanism of zinc deposition.
Methodology:
-
Electrochemical Cell and Electrolyte: The setup is the same as for cyclic voltammetry.
-
Experimental Procedure: The working electrode is held at a potential where no faradaic reaction occurs. The potential is then stepped to a value where zinc deposition is initiated (e.g., -150 mV overpotential)[3].
-
Data Acquisition: The current is recorded as a function of time.
-
Analysis: The shape of the current-time transient provides insights into the nucleation mechanism (instantaneous vs. progressive) and the kinetics of the deposition process.
Visualization of Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the electrochemical study of zinc ethylbenzenesulfonate systems.
Caption: Experimental workflow for electrochemical analysis.
Caption: Logical flow of a cyclic voltammetry experiment.
Conclusion
Zinc ethylbenzenesulfonate serves as a crucial component in modern zinc electroplating baths, providing a stable and soluble source of zinc ions. While its own electrochemical activity is limited, its presence is fundamental to achieving high-quality zinc coatings, especially in high-current-density applications. The electrochemical behavior of zinc deposition from baths containing this organosulfonate can be effectively characterized using standard techniques such as cyclic voltammetry and chronoamperometry. Further research into the specific interactions of the ethylbenzenesulfonate anion at the electrode-electrolyte interface could provide deeper insights into its role in modifying the morphology and properties of the deposited zinc layer.
References
An In-depth Technical Guide to Zinc Ethylbenzenesulphonate: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc ethylbenzenesulphonate, an organozinc compound, holds potential for investigation within various scientific and pharmaceutical domains. While specific data for this particular molecule is limited, this guide provides a comprehensive overview of its predicted physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential role in cellular signaling pathways. This document synthesizes information from related zinc-containing compounds and general chemical principles to serve as a foundational resource for researchers.
Core Physical and Chemical Properties
The physical and chemical properties of this compound can be inferred from the known characteristics of similar compounds, such as zinc benzenesulphonate. The introduction of an ethyl group on the benzene ring is expected to influence properties like melting point and solubility.
Table 1: Predicted Physical and Chemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₁₆H₁₈O₆S₂Zn |
| Molecular Weight | 443.89 g/mol |
| Appearance | Predicted to be a white crystalline solid. |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |
| Boiling Point | Likely to decompose at high temperatures rather than boil. |
| Solubility | Predicted to be soluble in water and polar organic solvents. |
| Stability | Stable under standard conditions, but may be hygroscopic. |
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of this compound involves the reaction of a soluble zinc salt with sodium ethylbenzenesulphonate. This precipitation reaction is a common route for preparing metal salts of sulfonic acids.
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of Reactants: Prepare aqueous solutions of sodium ethylbenzenesulphonate and a soluble zinc salt, such as zinc chloride (ZnCl₂), of known concentrations.
-
Reaction: Slowly add the zinc chloride solution to the sodium ethylbenzenesulphonate solution with constant stirring. A white precipitate of this compound is expected to form.
-
Isolation: The precipitate is collected by vacuum filtration.
-
Purification: The collected solid is washed with deionized water to remove any unreacted starting materials and byproducts, such as sodium chloride.
-
Drying: The purified product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual water.
Characterization Techniques
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.[1]
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the presence and structure of the ethylbenzenesulphonate ligand. | Signals corresponding to the ethyl group (triplet and quartet) and the aromatic protons. |
| ¹³C NMR Spectroscopy | To identify all unique carbon environments in the molecule. | Resonances for the ethyl carbons and the aromatic carbons. |
| ⁶⁷Zn NMR Spectroscopy | To probe the local environment of the zinc center.[2][3][4] | A characteristic chemical shift for zinc in a specific coordination environment.[5] |
| Infrared (IR) Spectroscopy | To identify functional groups, particularly the sulfonate group. | Strong absorption bands characteristic of S=O stretching in sulfonates (around 1350 and 1175 cm⁻¹).[6][7][8][9][10] |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the formula of the compound.[11][12] |
| Elemental Analysis | To determine the elemental composition (C, H, S, Zn). | The experimental percentages should match the calculated values for the proposed formula. |
Analytical Workflow
Caption: A logical workflow for the analytical characterization of the synthesized compound.
Biological Significance and Signaling Pathways
Zinc is an essential trace element that plays critical roles in a vast array of biological processes, including enzymatic activity, structural integrity of proteins, and cellular signaling.[13][14] Zinc ions (Zn²⁺) can act as intracellular second messengers, similar to calcium ions, and are involved in modulating signal transduction pathways.[15][16][17] The homeostasis of intracellular zinc is tightly regulated by two families of transporters: the ZnT (SLC30) family, which effluxes zinc from the cytoplasm, and the ZIP (SLC39A) family, which influxes zinc into the cytoplasm.[18][19][20][21][22]
Potential Role in Cellular Signaling
Given its composition, this compound could potentially influence cellular signaling by modulating intracellular zinc concentrations. Upon dissociation, it would release Zn²⁺ ions, which could then interact with various cellular components. One hypothetical pathway involves the inhibition of protein tyrosine phosphatases (PTPs), a known effect of elevated intracellular zinc, leading to the modulation of downstream signaling cascades such as the MAPK/ERK pathway.
Hypothetical Signaling Pathway
Caption: A potential signaling pathway influenced by increased intracellular zinc.
Relevance to Drug Development
The ability of zinc compounds to modulate cellular signaling pathways makes them interesting candidates for drug development.[23] For instance, zinc-finger proteins are a class of transcription factors that are targets for therapeutic intervention.[24][25][26] The development of compounds like this compound could offer a novel means to deliver zinc to specific cellular compartments or tissues, thereby influencing disease states associated with dysregulated zinc homeostasis.[27][28][29][30]
Conclusion
While this compound remains a compound with limited specific documentation, this technical guide provides a robust framework for its synthesis, characterization, and potential biological investigation. By leveraging knowledge of related organozinc and sulfonate compounds, researchers can confidently approach the study of this molecule. The exploration of its role in zinc-mediated cellular signaling could unveil novel therapeutic opportunities, making it a person of interest for further research in drug discovery and development.
References
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- 20. mdpi.com [mdpi.com]
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- 24. Zinc Finger Protein Gene Therapy (Imperial College London/Center For Genomic Regulation) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. indolysaght.com [indolysaght.com]
- 28. go.drugbank.com [go.drugbank.com]
- 29. chemignition.com [chemignition.com]
- 30. go.drugbank.com [go.drugbank.com]
Quantum Chemical Calculations for Zinc Ethylbenzenesulphonate: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the quantum chemical analysis of Zinc Ethylbenzenesulphonate. While direct computational studies on this specific molecule are not extensively available in public literature, this document details the established theoretical and computational methodologies frequently employed for analogous zinc-containing organic complexes. By providing a structured approach, from molecular modeling to the analysis of electronic and structural properties, this paper serves as a foundational resource for researchers initiating computational investigations into the properties and potential applications of this compound. The guide emphasizes rigorous computational protocols, clear data presentation, and the visualization of complex chemical relationships to facilitate a deeper understanding of the molecule's behavior at a quantum level.
Introduction to Computational Analysis of Zinc Complexes
Zinc, an essential trace element, plays a critical role in a vast array of biological processes, often as a structural or catalytic component of enzymes.[1] The coordination of zinc with organic ligands is fundamental to its function, and understanding the nature of these interactions is paramount for drug design and development. Quantum chemical calculations provide a powerful, non-experimental method to elucidate the geometric, electronic, and thermodynamic properties of metal complexes like this compound.
Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable for studying zinc-containing systems.[2][3] These approaches allow for the prediction of molecular structures, reaction mechanisms, and spectroscopic properties, offering insights that can guide experimental work and accelerate the discovery process. This guide presents a standardized workflow for conducting such computational studies.
Theoretical and Computational Methodology
A robust computational study begins with the careful selection of theoretical methods and basis sets. The following protocols are recommended for the study of this compound.
Molecular Structure Optimization and Frequency Calculations
The initial step involves the construction of the three-dimensional structure of this compound. This can be done using standard molecular building software. The subsequent geometry optimization should be performed to find the lowest energy conformation of the molecule.
Protocol:
-
Initial Structure Generation: Build the molecular structure of this compound.
-
Computational Method: Employ Density Functional Theory (DFT) with a suitable functional. The B3LYP functional is a common choice for such systems due to its balance of accuracy and computational cost.[2]
-
Basis Set Selection: A basis set such as 6-31G(d,p) for non-metal atoms (C, H, O, S) and a larger basis set with effective core potentials, like LANL2DZ, for the zinc atom is a standard practice.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to locate the energetic minimum on the potential energy surface.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). This analysis also yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Analysis of Electronic Properties
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed.
Protocol:
-
Molecular Orbital Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insight into the chemical reactivity and kinetic stability of the molecule.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to understand the charge distribution, hybridization, and nature of the bonding between the zinc ion and the ethylbenzenesulphonate ligand. This will quantify the charge transfer between the metal and the ligand.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify regions of the molecule that are susceptible to electrophilic and nucleophilic attack.
Presentation of Quantitative Data
The results of the quantum chemical calculations should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters
This table should summarize the key bond lengths and angles of the optimized this compound structure.
| Parameter | Value (Å or °) |
| Zn-O Bond Length | Calculated Value |
| S-O Bond Lengths | Calculated Values |
| C-S Bond Length | Calculated Value |
| Zn-O-S Bond Angle | Calculated Value |
| O-S-O Bond Angles | Calculated Values |
Table 2: Calculated Electronic and Thermodynamic Properties
This table should present the key electronic and thermodynamic data derived from the calculations.
| Property | Value |
| Total Energy (Hartree) | Calculated Value |
| Zero-Point Vibrational Energy (kcal/mol) | Calculated Value |
| Enthalpy (Hartree) | Calculated Value |
| Gibbs Free Energy (Hartree) | Calculated Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
| Natural Charge on Zn | Calculated Value |
| Natural Charge on O (coordinating) | Calculated Value |
Visualization of Computational Workflows and Interactions
Visual diagrams are essential for conveying complex workflows and molecular interactions. The following diagrams, generated using the DOT language, illustrate a typical computational workflow and a hypothetical signaling pathway involving a zinc-containing compound.
Caption: A flowchart illustrating the key steps in the computational analysis of this compound.
Caption: A diagram showing the hypothetical inhibition of a kinase cascade by this compound.
Conclusion
This guide provides a standardized and detailed framework for conducting quantum chemical calculations on this compound. By following the outlined protocols for geometry optimization, electronic property analysis, and data presentation, researchers can obtain reliable and insightful computational results. The provided workflows and visualization examples serve as a template for structuring and presenting such a technical study. While the specific quantitative data for this compound requires dedicated computational runs, the methodologies described herein are robust and widely applicable to the study of zinc-containing organic molecules, thereby providing a solid foundation for future research in this area.
References
- 1. Structural effects of Zn(2+) on cell membranes and molecular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Density Functional Theory Study of the Mechanism of Ni-Catalyzed Carboxylation of Aryl C(sp2)-S Bonds with CO2: Computational Evidence for the Multifaceted Role of Additive Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Novel Polymorphs of Zinc Ethylbenzenesulphonate: A Landscape of Uncharted Territory
For researchers, scientists, and drug development professionals, the exploration of polymorphism is a critical endeavor in understanding and optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). However, a comprehensive review of the current scientific literature reveals a significant gap in the exploration of polymorphic forms of Zinc ethylbenzenesulphonate. To date, no published research has detailed the discovery, synthesis, or characterization of novel polymorphs for this specific compound.
This in-depth technical guide aims to address this knowledge gap by outlining the established methodologies and strategic approaches that could be employed in the systematic investigation of this compound polymorphism. While specific data for this compound is not available, this paper will provide a robust framework for its future study, drawing upon established principles of polymorph screening and characterization.
The Significance of Polymorphism in Drug Development
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can profoundly impact the properties of a pharmaceutical compound. These variations in crystal lattice can influence a drug's solubility, dissolution rate, bioavailability, stability, and manufacturability. The identification and selection of the most suitable polymorph are therefore paramount in ensuring the safety, efficacy, and consistency of a drug product.
A Proposed Workflow for the Discovery of this compound Polymorphs
The journey to discovering and characterizing novel polymorphs is a systematic process. The following workflow outlines a comprehensive approach that could be applied to this compound.
Figure 1. A generalized workflow for polymorph screening and selection.
Experimental Protocols: A Blueprint for Investigation
The following section details the established experimental protocols that would be central to a polymorph screening program for this compound.
Polymorph Screening Methodologies
1. Solvent-Based Crystallization:
-
Objective: To induce the formation of different polymorphs by crystallization from a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Protocol:
-
Prepare saturated solutions of this compound in a variety of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) at elevated temperatures.
-
Employ different cooling rates (slow cooling, rapid cooling/crash cooling) to influence nucleation and crystal growth kinetics.
-
Utilize solvent evaporation techniques at various temperatures (ambient, elevated) to generate crystalline material.
-
Incorporate anti-solvent addition, where a solvent in which the compound is insoluble is added to a solution to induce precipitation.
-
Isolate the resulting solids by filtration and dry under appropriate conditions.
-
2. Thermal Methods:
-
Objective: To generate polymorphs by subjecting the material to thermal stress, including melting and sublimation.
-
Protocol:
-
Melt Crystallization: Heat this compound above its melting point and then cool the melt under controlled (slow) and uncontrolled (quenched) conditions.
-
Sublimation: Heat the solid material under vacuum to induce sublimation, followed by condensation of the vapor on a cold surface.
-
3. Mechanical Stress:
-
Objective: To induce polymorphic transformations through the input of mechanical energy.
-
Protocol:
-
Grinding: Subject this compound to grinding using a mortar and pestle or a ball mill. Variations can include dry grinding and liquid-assisted grinding with a small amount of a solvent.
-
Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and characterization of polymorphic forms.
Table 1: Key Characterization Techniques for Polymorph Analysis
| Technique | Principle | Information Obtained |
| X-Ray Powder Diffraction (XRPD) | Diffraction of X-rays by the crystal lattice. | Unique diffraction pattern for each crystalline form, providing a "fingerprint" for identification. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting points, enthalpies of fusion, and solid-solid phase transitions. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Information on solvation, desolvation, and decomposition. |
| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Vibrational spectroscopy that probes the molecular bonds within the crystal. | Differences in hydrogen bonding and molecular conformation between polymorphs. |
| Scanning Electron Microscopy (SEM) | Imaging of the sample surface using a focused beam of electrons. | Crystal habit (shape and size) and morphology. |
| Hot-Stage Microscopy (HSM) | Microscopic observation of the sample as it is heated. | Visual observation of melting, desolvation, and phase transitions. |
Data Presentation: A Framework for Comparison
Should different polymorphs of this compound be discovered, the quantitative data should be summarized in a clear and comparative format.
Table 2: Hypothetical Physicochemical Data for this compound Polymorphs
| Property | Form I | Form II | Form III |
| Melting Point (°C) (DSC) | e.g., 150 | e.g., 165 | e.g., 145 |
| Enthalpy of Fusion (J/g) (DSC) | e.g., 80 | e.g., 95 | e.g., 75 |
| Aqueous Solubility (mg/mL at 25°C) | e.g., 0.5 | e.g., 1.2 | e.g., 0.3 |
| Key XRPD Peaks (2θ) | List of characteristic peaks | List of characteristic peaks | List of characteristic peaks |
| Key FTIR Peaks (cm⁻¹) | List of characteristic peaks | List of characteristic peaks | List of characteristic peaks |
Logical Relationships in Polymorph Stability
The thermodynamic stability relationship between different polymorphs is a critical factor in selecting a form for development. This can be investigated through slurry conversion studies.
Figure 2. Logical diagram of a slurry conversion experiment.
In a slurry conversion experiment, a mixture of two polymorphs is stirred in a solvent in which both are sparingly soluble. Over time, the less stable form will dissolve and recrystallize as the more stable form, ultimately resulting in a slurry containing only the most stable polymorph under those conditions.
Conclusion and Future Directions
While the discovery of novel polymorphs of this compound remains an open area of research, the methodologies and strategic frameworks outlined in this guide provide a comprehensive roadmap for such an investigation. A systematic polymorph screen, coupled with thorough characterization and stability assessment, will be instrumental in unlocking the full potential of this compound in pharmaceutical development. The scientific community is encouraged to undertake this important work to fill the existing knowledge gap and potentially enhance the therapeutic applications of this compound.
Investigating the Hygroscopic Nature of Zinc Ethylbenzenesulphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The hygroscopic nature of an active pharmaceutical ingredient (API) is a critical physicochemical property that can significantly influence its stability, formulation, manufacturing, and storage.[][2] This technical guide outlines a systematic approach to investigating the hygroscopic properties of Zinc Ethylbenzenesulphonate. Due to the limited publicly available data on this specific compound, this document focuses on established methodologies and best practices used in the pharmaceutical industry for hygroscopicity assessment. The protocols and data presented herein are illustrative and provide a framework for a comprehensive experimental investigation.
Introduction to Hygroscopicity in Drug Development
Hygroscopicity is the inherent ability of a substance to absorb or adsorb moisture from the surrounding atmosphere.[2][3][4] In the pharmaceutical context, the interaction between a solid API and water vapor can lead to undesirable physical and chemical changes. These may include deliquescence, changes in crystal structure, hydrolysis, altered dissolution rates, and compromised bioavailability.[][2] Therefore, a thorough evaluation of hygroscopicity is a fundamental step in early-stage drug development to guide formulation strategies, determine appropriate packaging, and establish optimal storage conditions.[5][6]
Theoretical Framework and Classification
The extent to which a material absorbs moisture is dependent on its chemical nature, crystal form, and the ambient relative humidity (RH) and temperature. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide standardized classifications for the hygroscopic nature of substances.[]
The European Pharmacopoeia classification is widely used and is based on the percentage weight gain of a sample after 24 hours of storage at 25°C and 80% RH.[10][11]
Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification [10]
| Classification | % Weight Increase (w/w) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Experimental Protocols for Hygroscopicity Assessment
A comprehensive assessment involves both dynamic and static methods to understand the rate and extent of water sorption.
DVS is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled stream of gas with a specific, and varying, relative humidity at a constant temperature.[12][13][14] This method is highly valuable as it provides detailed information on sorption-desorption kinetics and equilibrium moisture content across a wide range of RH values.[12][15][16]
Experimental Protocol:
-
Sample Preparation: Place 5-15 mg of this compound onto the DVS instrument's microbalance.[2]
-
Pre-treatment/Drying: Dry the sample in-situ by exposing it to a flow of dry nitrogen (0% RH) until a stable mass is achieved. This establishes a dry reference weight.[4]
-
Sorption Phase: Increase the RH in a stepwise manner, for example, in 10% RH increments from 0% to 90%. At each step, the sample mass is allowed to equilibrate (i.e., until the rate of mass change over time, dm/dt , is below a set threshold, e.g., 0.002% min⁻¹).[13]
-
Desorption Phase: Subsequently, decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is recorded. The results are plotted as a moisture sorption isotherm (% weight change vs. RH). The hysteresis between the sorption and desorption curves can provide insights into the physical changes in the material.
This is a classic, cost-effective method for determining equilibrium moisture content at fixed RH points. It relies on the principle that a saturated aqueous solution of a specific salt will maintain a constant RH in the headspace of a sealed container at a given temperature.[2]
Experimental Protocol:
-
Chamber Preparation: Prepare a series of sealed desiccators, each containing a saturated solution of a different salt to create distinct, constant RH environments (see Table 2). Allow the chambers to equilibrate for at least 24 hours.
-
Sample Preparation: Accurately weigh approximately 0.1-0.3 g of pre-dried this compound into tared sample holders (e.g., glass petri dishes).
-
Exposure: Place the sample holders in each of the desiccators.
-
Equilibration & Measurement: Store the desiccators at a constant temperature (e.g., 25°C). Periodically remove and weigh the samples until a constant weight (equilibrium) is achieved. For a Ph. Eur. classification, a single point measurement is taken after 24 hours at 80% RH.[2][10]
-
Calculation: The percentage weight gain is calculated using the formula: % Weight Gain = [(Weight_final - Weight_initial) / Weight_initial] * 100
Table 2: Saturated Salt Solutions for Constant Relative Humidity [2]
| Saturated Salt Solution | % Relative Humidity (at 25°C) |
| Lithium Chloride | 11 |
| Potassium Acetate | 23 |
| Magnesium Chloride | 33 |
| Potassium Carbonate | 43 |
| Magnesium Nitrate | 52 |
| Sodium Nitrite | 64 |
| Sodium Chloride | 75 |
| Potassium Chloride | 84 |
| Potassium Nitrate | 93 |
Data Presentation and Interpretation
Quantitative data from the DVS analysis should be summarized in a table to construct the moisture sorption isotherm.
Table 3: Illustrative DVS Data for this compound
| Target RH (%) | Equilibrium Mass Change (%) - Sorption | Equilibrium Mass Change (%) - Desorption |
| 0 | 0.00 | 0.15 |
| 10 | 0.18 | 0.32 |
| 20 | 0.35 | 0.48 |
| 30 | 0.51 | 0.65 |
| 40 | 0.70 | 0.85 |
| 50 | 0.95 | 1.10 |
| 60 | 1.25 | 1.45 |
| 70 | 1.80 | 2.05 |
| 80 | 2.50 | 2.80 |
| 90 | 4.50 | 4.50 |
Note: This data is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Based on the illustrative data, the weight gain at 80% RH is 2.50%. According to the Ph. Eur. classification (Table 1), this would classify the substance as Hygroscopic .
Visualization of Experimental Workflow
A clear workflow is essential for ensuring reproducible results. The following diagram outlines the key decision points and steps in a hygroscopicity investigation.
Conclusion
The systematic investigation of hygroscopicity is a non-negotiable step in the pre-formulation and development of any new chemical entity, including this compound. By employing robust methods like Dynamic Vapor Sorption and standard static techniques, researchers can accurately classify the material's moisture-sensitive nature. This data is paramount for developing stable, safe, and effective drug products by informing decisions on formulation, manufacturing processes, packaging, and shelf-life storage conditions. The workflows and protocols detailed in this guide provide a comprehensive framework for achieving this critical characterization.
References
- 2. jocpr.com [jocpr.com]
- 3. alfachemic.com [alfachemic.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 6. labinsights.nl [labinsights.nl]
- 7. americanelements.com [americanelements.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. ZINC P-TOLUENESULFONATE HYDRATE | 123334-05-4 [m.chemicalbook.com]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the Dynamic Vapor Sorption Technique? | Hiden Isochema [hidenisochema.com]
- 13. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 15. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 16. aqualab.com [aqualab.com]
Methodological & Application
Application Notes and Protocols: Zinc Ethylbenzenesulphonate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of zinc(II) p-toluenesulfonate (a close analog of zinc ethylbenzenesulphonate) as a Lewis acid catalyst in key organic transformations. Due to a lack of specific literature on this compound, the following protocols are based on established procedures for the closely related and more commonly used zinc p-toluenesulfonate and related zinc-based catalytic systems. These protocols are intended to serve as a starting point for researchers interested in exploring the catalytic activity of zinc sulfonates.
Carbamate Synthesis via Reaction of Alcohols with Carbamoyl Chlorides
Zinc salts, acting as Lewis acids, can effectively catalyze the synthesis of carbamates, which are important functional groups in many pharmaceuticals, including the anti-Alzheimer's drug Rivastigmine. The zinc catalyst activates the carbamoyl chloride, facilitating nucleophilic attack by the alcohol.
Experimental Protocol: General Procedure for Carbamate Synthesis
This protocol is adapted from a procedure utilizing zinc chloride as the catalyst.
-
Reaction Setup: Under a nitrogen atmosphere, add zinc p-toluenesulfonate (0.05 eq.) and the desired carbamoyl chloride (1.0 eq.) to anhydrous toluene (10 volumes).
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. To this suspension, add the corresponding alcohol (1.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (room temperature to 110 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Separate the organic and aqueous layers. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data: Synthesis of Various Carbamates
The following table summarizes the reaction conditions and yields for the synthesis of various carbamates using a zinc-based catalyst.
| Entry | Alcohol Substrate | Carbamoyl Chloride | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Nitrophenol | N,N-Dimethylcarbamoyl chloride | RT | 3 | 86 |
| 2 | p-Nitrophenol | N-Ethyl-N-methylcarbamoyl chloride | RT | 3 | 87 |
| 3 | Phenol | N,N-Dimethylcarbamoyl chloride | 110 | 5 | 76 |
| 4 | 3-(1-(Dimethylamino)ethyl)phenol | N-Ethyl-N-methylcarbamoyl chloride | 110 | 12 | 85 |
Data is representative of zinc-catalyzed carbamate synthesis and may require optimization for zinc p-toluenesulfonate.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for zinc sulfonate-catalyzed carbamate synthesis.
Beckmann Rearrangement of Ketoximes to Amides
The Beckmann rearrangement is a crucial reaction for the synthesis of amides from ketoximes. A catalytic system comprising p-toluenesulfonic acid (PTSA) and zinc chloride has been shown to be highly effective for this transformation. The Lewis acidic zinc center is believed to assist in the rearrangement.
Experimental Protocol: Beckmann Rearrangement
This protocol is based on the use of a PTSA-ZnCl₂ catalytic system.
-
Reaction Setup: To a solution of the ketoxime (1.0 eq.) in anhydrous acetonitrile (5 mL per mmol of ketoxime), add p-toluenesulfonic acid (0.1 eq.) and zinc p-toluenesulfonate (0.12 eq.).
-
Reaction Conditions: Reflux the reaction mixture for the required amount of time (typically 1-5 hours), monitoring the progress by TLC.
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude amide can be purified by recrystallization or column chromatography.
Quantitative Data: Beckmann Rearrangement of Various Ketoximes
The following table presents the yields for the Beckmann rearrangement of different ketoximes using a PTSA-ZnCl₂ system.
| Entry | Ketoxime Substrate | Time (h) | Yield (%) |
| 1 | Acetophenone oxime | 2 | 95 |
| 2 | Benzophenone oxime | 3 | 92 |
| 3 | Cyclohexanone oxime | 1.5 | 98 |
| 4 | 4-Methoxyacetophenone oxime | 2.5 | 94 |
Yields are based on the PTSA-ZnCl₂ catalytic system and may vary with zinc p-toluenesulfonate.
Reaction Workflow and Mechanism
Caption: Workflow and simplified mechanism for the Beckmann rearrangement.
Application Notes: Zinc Bis(diorganophosphates) as Latent Curing Agents for Epoxides
As a helpful AI assistant, I have conducted a thorough search for the application of Zinc Ethylbenzenesulfonate in polymerization reactions. Based on the available search results, there is no specific information or documented use of Zinc Ethylbenzenesulfonate as a catalyst or initiator in polymerization reactions.
However, the search results do provide detailed information on the application of other zinc-containing compounds, particularly Zinc Bis(diorganophosphates) (ZnDOPs) , in polymerization, specifically as latent curing agents for epoxides. The following application notes and protocols are based on these analogous zinc compounds and are intended to provide relevant insights into how zinc compounds can be utilized in polymerization.
Zinc bis(diorganophosphates) (ZnDOPs) are a class of coordination polymers that have demonstrated significant potential as latent catalysts for the polymerization (curing) of epoxy resins.[1][2] Their latency allows for a stable formulation at room temperature with rapid curing upon heating.
Key Features:
-
Latency: ZnDOPs remain largely inactive at ambient temperatures, providing a long pot life for epoxy formulations.
-
Thermal Activation: They effectively catalyze the cross-linking of epoxy resins at elevated temperatures, typically in the range of 130–160 °C.[1][2]
-
Tunable Properties: The physical and chemical properties of ZnDOPs, such as their morphology and solubility, can be tuned by modifying the organic substituent on the phosphate group. This allows for the development of catalysts tailored for specific applications.[1][2]
-
Reversible Dissociation: The polymeric chains of ZnDOPs can reversibly dissociate in polar organic solvents, which facilitates the modification of their composition and properties.[1]
Quantitative Data Summary
The following table summarizes quantitative data related to the synthesis and application of various Zinc Bis(diorganophosphates).
| Compound | Precursors | Reaction Conditions | Yield | Application | Catalyst Loading | Curing Temperature |
| Zinc Bis(dimethylphosphate) (ZnDMP) | ZnO, Trimethyl phosphate (TMP), Water | Reflux, 24 h | 96% | Curing of Bisphenol A diglycidyl ether (BADGE) | 20 or 50 wt% | 130 or 160 °C |
| Zinc Bis(diethylphosphate) (ZnDEP) | ZnO, Triethyl phosphate (TEP), Water | Reflux, 24 h | 58% | Curing of Bisphenol A diglycidyl ether (BADGE) | 20 or 50 wt% | 130 or 160 °C |
| Zinc Bis(di-n-butylphosphate) (ZnDBP) | ZnO, Tri-n-butyl phosphate (TBP), Water | Vigorous mixing at RT (4h), then 60°C (1h) | 63% | Curing of Bisphenol A diglycidyl ether (BADGE) | 20 or 50 wt% | 130 or 160 °C |
| Zinc Bis(di-2-ethylhexylphosphate) (ZnBEHP) | Sodium bicarbonate, Bis(2-ethylhexyl) phosphate (BEHP), Zinc acetate dihydrate | Aqueous solution, room temperature | ~95% | Curing of Bisphenol A diglycidyl ether (BADGE) | 20 or 50 wt% | 130 or 160 °C |
| Zinc Bis(di-n-propylphosphate) (ZnDnPP) | ZnO, Di-n-propyl phosphate (DnPP), Diethyl ether, Methanol | Vigorous mixing at RT (2 days), then heated to boiling | - | Curing of Bisphenol A diglycidyl ether (BADGE) | 20 or 50 wt% | 130 or 160 °C |
Experimental Protocols
Protocol 1: Synthesis of Zinc Bis(dimethylphosphate) (ZnDMP)
Materials:
-
Zinc oxide (ZnO)
-
Trimethyl phosphate (TMP)
-
Distilled water
-
Ethyl ether
Procedure:
-
Combine ZnO (20.00 g, 243.3 mmol), TMP (511 mmol), and redistilled water (550 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Stir the mixture vigorously and heat under reflux for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off any solid residue.
-
Concentrate the clear filtrate using a rotary evaporator at 60 °C until a large amount of white crystalline solid forms.
-
Disperse the crude product in 100 mL of ethyl ether.
-
Isolate the solid product by filtration using a Büchner funnel and wash with four 50 mL portions of ethyl ether.
-
Dry the final product in a vacuum oven at 60 °C to obtain ZnDMP.[3]
Protocol 2: Curing of Bisphenol A Diglycidyl Ether (BADGE) using ZnDOPs
Materials:
-
Bisphenol A diglycidyl ether (BADGE)
-
Zinc Bis(diorganophosphate) (ZnDOP) catalyst (e.g., ZnDMP, ZnDEP, ZnDBP)
-
Agate mortar and pestle
-
PTFE evaporating dish
-
Oven
Procedure:
-
In an agate mortar, thoroughly grind a mixture of BADGE (2.00 g) and the desired ZnDOP catalyst (at a loading of 20 or 50 wt%).
-
Transfer the resulting dispersion to a PTFE evaporating dish.
-
Place the dish in an oven preheated to the selected curing temperature (e.g., 130 °C or 160 °C).
-
Heat the mixture until it solidifies.
-
Cool the solidified polymer to room temperature.
-
The resulting cured polymer can be pulverized in an agate mortar for further analysis if needed.[3]
Visualizations
Caption: Workflow for the synthesis of Zinc Bis(dimethylphosphate).
Caption: Workflow for the curing of epoxy resin using a ZnDOP catalyst.
References
- 1. Dynamic Supramolecular Polymers Based on Zinc Bis(diorganophospate)s: Synthesis, Structure and Transformations in Solid State and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic Supramolecular Polymers Based on Zinc Bis(diorganophospate)s: Synthesis, Structure and Transformations in Solid State and Solutions [mdpi.com]
Application Notes: Zinc Ethylbenzenesulphonate as a Precursor for Zinc Oxide Nanomaterials
Introduction
Zinc oxide (ZnO) nanoparticles are versatile inorganic materials with a wide range of applications in electronics, catalysis, and biomedicine. Their utility in the biomedical field, including drug delivery, bioimaging, and as antibacterial agents, is of particular interest to researchers and drug development professionals. The synthesis of ZnO nanomaterials with controlled size and morphology is crucial for these applications. One potential route for the synthesis of ZnO nanoparticles is through the thermal decomposition of organozinc precursors. While zinc carboxylates like zinc acetate are commonly used, this document outlines a protocol adapted for the use of zinc ethylbenzenesulphonate as a precursor. Due to the limited availability of direct synthesis protocols for this compound, this application note is based on established methods for other organozinc compounds.
Principle of Synthesis
The synthesis of zinc oxide nanoparticles from this compound is predicated on the principle of thermal decomposition. In this process, the precursor is heated to a specific temperature, causing the organic and sulfonate groups to decompose and volatilize, leaving behind zinc oxide. The characteristics of the resulting ZnO nanoparticles, such as size and morphology, are influenced by factors including the decomposition temperature, heating rate, and the presence of any capping agents or surfactants.
Experimental Protocols
Analogous Protocol: Thermal Decomposition of this compound
This protocol is adapted from established thermal decomposition methods for zinc-containing organic precursors.
Materials:
-
This compound (precursor)
-
High-purity nitrogen or argon gas
-
Ceramic crucible
-
Tube furnace with temperature controller
-
Ethanol for washing
-
Centrifuge
-
Drying oven
Procedure:
-
Precursor Preparation: Place a known quantity of this compound powder into a ceramic crucible.
-
Furnace Setup: Position the crucible in the center of a tube furnace.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a gentle flow of the inert gas throughout the experiment.
-
Thermal Decomposition:
-
Heat the furnace to the desired decomposition temperature (e.g., 500-600°C) at a controlled rate (e.g., 5°C/minute).
-
Hold the temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.
-
-
Cooling: After the designated time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.
-
Product Collection: Carefully remove the crucible from the furnace. The resulting white or yellowish powder is the synthesized ZnO nanomaterial.
-
Purification:
-
Disperse the powder in ethanol and sonicate for 15 minutes to break up agglomerates.
-
Centrifuge the suspension to collect the nanoparticles.
-
Discard the supernatant and repeat the washing step two more times with fresh ethanol.
-
-
Drying: Dry the purified ZnO nanoparticles in an oven at 60-80°C overnight.
-
Characterization: The synthesized ZnO nanomaterials should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to determine particle size and morphology, and UV-Vis Spectroscopy to analyze the optical properties.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of ZnO nanoparticles synthesized via thermal decomposition of organozinc precursors. Note: This data is representative and may vary based on the specific experimental conditions.
Table 1: Particle Size of ZnO Nanoparticles Synthesized by Thermal Decomposition
| Precursor | Decomposition Temperature (°C) | Average Particle Size (nm) |
| Zinc Acetate | 500 | 30 ± 5 |
| Zinc Acetate | 600 | 45 ± 8 |
| Zinc Oxalate | 450 | 25 ± 4 |
| This compound (Expected) | 550 | 35 - 50 |
Table 2: Optical Properties of ZnO Nanoparticles
| Synthesis Method | Average Particle Size (nm) | Band Gap (eV) |
| Thermal Decomposition | 30 | 3.35 |
| Sol-Gel | 20 | 3.40 |
| Hydrothermal | 50 | 3.32 |
Visualizations
Experimental Workflow for ZnO Nanoparticle Synthesis
Caption: Workflow for the synthesis of ZnO nanoparticles via thermal decomposition.
Potential Application in Drug Delivery: A Conceptual Signaling Pathway
ZnO nanoparticles can be utilized in drug delivery systems, particularly for cancer therapy. One proposed mechanism involves the generation of reactive oxygen species (ROS) by ZnO nanoparticles, which can induce apoptosis in cancer cells.
Caption: Conceptual pathway of ZnO nanoparticle-induced apoptosis in cancer cells.
Application Notes and Protocols: Zinc Ethylbenzenesulfonate as a Catalytic Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating zinc ethylbenzenesulfonate as a potential catalytic curing agent for epoxy resins. The information presented is based on the established principles of Lewis acid catalysis in epoxy chemistry. The data herein is hypothetical and intended to serve as a guide for experimental design.
Introduction
Zinc ethylbenzenesulfonate is investigated as a novel catalytic curing agent for epoxy resins. As a salt of a moderately strong Lewis acid (Zn²⁺) and a sulfonic acid, it is postulated to function as a latent thermal catalyst.[1][2] This latency allows for stable, one-component epoxy formulations with extended pot life at ambient temperatures, which upon heating, initiate a rapid and efficient cure. The catalytic mechanism is proposed to proceed via the coordination of the zinc ion to the oxygen atom of the epoxy ring, thereby facilitating nucleophilic attack and subsequent polymerization. This approach offers potential advantages in applications requiring controlled curing profiles, such as in advanced composites, adhesives, and encapsulation materials.
Proposed Curing Mechanism
Zinc ethylbenzenesulfonate is hypothesized to act as a Lewis acid catalyst, initiating the cationic homopolymerization of the epoxy resin.[1][2][3] The curing process is likely initiated by thermal dissociation of the salt, freeing the zinc ion to coordinate with the oxirane ring of the epoxy monomer. This coordination polarizes the C-O bond, rendering the ring more susceptible to nucleophilic attack by another epoxy monomer. This process continues, leading to the formation of a cross-linked polyether network.
A simplified representation of the proposed initiation and propagation steps is as follows:
-
Initiation: The zinc ion (Zn²⁺) from zinc ethylbenzenesulfonate coordinates with the oxygen atom of an epoxy group.
-
Propagation: The activated epoxy ring is attacked by the oxygen atom of another epoxy monomer, leading to ring-opening and the formation of a new covalent bond. This process propagates to form a cross-linked polymer network.
Hypothetical Curing Data
The following tables present hypothetical, yet realistic, data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin with varying concentrations of zinc ethylbenzenesulfonate.
Table 1: Curing Schedules Determined by Differential Scanning Calorimetry (DSC)
| Catalyst Concentration (phr*) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Time to Peak at 150°C (minutes) |
| 1.0 | 135 | 165 | 45 |
| 2.5 | 128 | 158 | 30 |
| 5.0 | 120 | 150 | 18 |
*phr: parts per hundred resin by weight
Table 2: Mechanical Properties of Cured Epoxy Resin
| Catalyst Concentration (phr) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Shore D Hardness |
| 1.0 | 75 | 3.0 | 85 |
| 2.5 | 82 | 3.2 | 88 |
| 5.0 | 80 | 3.1 | 87 |
Table 3: Thermal Properties of Cured Epoxy Resin
| Catalyst Concentration (phr) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| 1.0 | 155 | 350 |
| 2.5 | 162 | 355 |
| 5.0 | 160 | 352 |
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of zinc ethylbenzenesulfonate as an epoxy curing agent.
4.1. Preparation of Epoxy Formulations
-
Pre-dry the DGEBA epoxy resin and zinc ethylbenzenesulfonate in a vacuum oven at 60°C for 4 hours to remove any absorbed moisture.
-
In a clean, dry beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the specified amount of zinc ethylbenzenesulfonate (e.g., 1.0, 2.5, or 5.0 phr) to the epoxy resin.
-
Heat the mixture to 80°C while stirring mechanically until the zinc ethylbenzenesulfonate is completely dissolved and the mixture is homogeneous.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
4.2. Curing Profile Analysis by Differential Scanning Calorimetry (DSC)
-
Hermetically seal 5-10 mg of the uncured epoxy formulation in an aluminum DSC pan.
-
Use an empty, sealed aluminum pan as a reference.
-
Perform a dynamic scan by heating the sample from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset temperature of curing and the peak exothermic temperature from the resulting thermogram.
-
For isothermal analysis, rapidly heat the sample to the desired curing temperature (e.g., 150°C) and hold until the exothermic peak is complete to determine the time to peak.
4.3. Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Place 10-15 mg of a fully cured epoxy sample into a TGA crucible.
-
Heat the sample from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature (Td) at which 5% weight loss occurs.
4.4. Mechanical Properties Testing
-
Cast the uncured epoxy formulation into pre-heated molds conforming to ASTM standards for tensile testing (ASTM D638) and hardness testing (ASTM D2240).
-
Cure the samples in an oven according to a defined schedule (e.g., 2 hours at 150°C).
-
Allow the samples to cool to room temperature before demolding.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Perform tensile testing using a universal testing machine at a specified crosshead speed.
-
Measure the Shore D hardness using a durometer.
Visualizations
Diagram 1: Proposed Catalytic Mechanism of Zinc Ethylbenzenesulfonate
Caption: Proposed Lewis acid catalytic cycle for epoxy curing.
Diagram 2: Experimental Workflow for Evaluation of Curing Agent
Caption: Workflow for characterizing epoxy curing and properties.
References
Application Notes and Protocols for the Quantification of Zinc Ethylbenzenesulphonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of Zinc Ethylbenzenesulphonate. The methodologies described herein are based on established analytical techniques for the quantification of zinc ions and structurally similar aromatic sulfonates. These methods are suitable for quality control, formulation development, and research purposes.
High-Performance Liquid Chromatography (HPLC) Method for Ethylbenzenesulphonate
This method is adapted from established procedures for the analysis of aromatic sulfonates and is suitable for quantifying the ethylbenzenesulphonate portion of the molecule.[1] The quantification of the zinc ion would require a separate method as described in the subsequent sections.
Principle
The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify ethylbenzenesulphonate. The separation is achieved on a C18 column using an ion-pairing agent in the mobile phase to improve the retention and peak shape of the anionic sulphonate.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium dihydrogen phosphate
-
Tetrabutylammonium hydroxide (as ion-pairing agent)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 25mM Sodium dihydrogen phosphate with 5mM Tetrabutylammonium hydroxide, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A and 20% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Mobile Phase A: Dissolve the appropriate amounts of sodium dihydrogen phosphate and tetrabutylammonium hydroxide in HPLC grade water. Adjust the pH to 2.5 with phosphoric acid.
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to obtain a series of calibration standards.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria |
|---|---|
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Validation Parameters for HPLC Method
| Parameter | Typical Performance |
|---|---|
| Linearity (r²) | ≥ 0.999 |
| Range | 10 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow Diagram
Caption: HPLC analysis workflow for this compound.
UV-Visible Spectrophotometric Method for Zinc (Zn²⁺) Quantification
This method is a common and straightforward approach for quantifying the zinc ion concentration after complexation with a chromogenic agent.[2][3][4][5][6][7][8][9][10]
Principle
Zinc ions react with a specific chromogenic reagent (e.g., Dithizone, Xylenol Orange) in a buffered solution to form a colored complex. The absorbance of this complex is measured at a specific wavelength, which is directly proportional to the concentration of zinc in the sample.
Experimental Protocol
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents and Materials:
-
Dithizone solution
-
Ammonium citrate buffer (pH 8.5 - 9.0)
-
Zinc standard solution (1000 ppm)
-
Hydrochloric acid (0.1 M)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in 0.1 M HCl, and dilute to a known volume with deionized water. This step ensures the dissociation of the salt.
-
Calibration Curve: Prepare a series of standard solutions of zinc (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock standard solution.
-
Complexation: To a fixed volume of each standard and sample solution in separate volumetric flasks, add the ammonium citrate buffer and the dithizone solution. Dilute to the mark with deionized water and mix well.
-
Measurement: Allow the color to develop for a specified time. Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the zinc-dithizone complex (typically around 516 nm) against a reagent blank.[2]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of zinc in the sample solution from the calibration curve.
Data Presentation
Table 3: Validation Parameters for UV-Visible Spectrophotometric Method
| Parameter | Typical Performance |
|---|---|
| Linearity (r²) | ≥ 0.998 |
| Range | 1 - 15 µg/mL |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Dependent on the complexing agent |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3.0% |
Experimental Workflow Diagram
Caption: UV-Vis spectrophotometric analysis workflow for zinc.
Titrimetric Method for Zinc (Zn²⁺) Quantification
This classic analytical technique provides a reliable and cost-effective way to determine the zinc content.[11][12][13][14][15]
Principle
The zinc ions in the sample are titrated with a standardized solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA). A metallochromic indicator is used to signal the endpoint of the titration, which corresponds to the complete complexation of zinc ions by EDTA.
Experimental Protocol
Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Reagents and Materials:
-
Standardized 0.05 M EDTA solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Zinc standard solution for standardization of EDTA
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound, dissolve it in deionized water, and dilute to a known volume.
-
Titration: Pipette a known volume of the sample solution into an Erlenmeyer flask. Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10. Add a small amount of Eriochrome Black T indicator.
-
Endpoint Detection: Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to blue. The endpoint should be sharp and clear.
-
Calculation: Calculate the concentration of zinc in the sample using the volume of EDTA consumed and its molarity.
Data Presentation
Table 4: Typical Results from Titrimetric Analysis
| Parameter | Value |
|---|---|
| Molarity of EDTA | 0.05 M |
| Volume of Sample | 25.00 mL |
| Average Titre Volume | (e.g., 15.50 mL) |
| Calculated Zinc Concentration | (Calculated based on stoichiometry) |
| Precision (% RSD for replicate titrations) | < 1.0% |
Experimental Workflow Diagram
Caption: Titrimetric analysis workflow for zinc quantification.
Summary of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and available instrumentation.
Table 5: Comparison of Analytical Methods for this compound Quantification
| Feature | HPLC | UV-Visible Spectrophotometry | Titrimetry |
|---|---|---|---|
| Analyte | Ethylbenzenesulphonate | Zinc (Zn²⁺) | Zinc (Zn²⁺) |
| Principle | Chromatographic Separation | Colorimetric Reaction | Complexometric Titration |
| Sensitivity | High | High | Moderate |
| Specificity | High | Moderate to High | Moderate |
| Sample Throughput | High (with autosampler) | Moderate | Low |
| Cost per Sample | High | Low | Very Low |
| Instrumentation | HPLC System | UV-Vis Spectrophotometer | Basic Glassware |
References
- 1. CN101975831B - Method for measuring zinc benzenesulfonate in cosmetics through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 2. umfiasi.ro [umfiasi.ro]
- 3. Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. scielo.br [scielo.br]
- 6. jocpr.com [jocpr.com]
- 7. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. jmscience.com [jmscience.com]
- 13. researchgate.net [researchgate.net]
- 14. xylemanalytics.com [xylemanalytics.com]
- 15. ysi.com [ysi.com]
Application Note: Determination of Zinc Ethylbenzenesulphonate by High-Performance Liquid Chromatography
Introduction
Zinc Ethylbenzenesulphonate is a compound utilized in various industrial applications. Accurate and reliable quantification of this compound is crucial for quality control and formulation development. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the ethylbenzenesulphonate anion from this compound in solution. The method employs a reversed-phase C18 column with UV detection, providing a straightforward and reproducible analytical procedure.
Analytical Method
The analysis focuses on the quantitative determination of the ethylbenzenesulphonate anion, which is the chromophoric component of this compound. A reversed-phase HPLC method was developed to achieve optimal separation and detection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1 M Sodium Perchlorate in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated for linearity, precision, and accuracy. The results demonstrate the suitability of the method for its intended purpose.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium Perchlorate (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile : 0.1 M Sodium Perchlorate in Water, 40:60, v/v):
-
Dissolve 12.25 g of Sodium Perchlorate in 1000 mL of deionized water to prepare a 0.1 M solution.
-
Mix 400 mL of Acetonitrile with 600 mL of the 0.1 M Sodium Perchlorate solution.
-
Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL of ethylbenzenesulphonate):
-
Accurately weigh an appropriate amount of this compound reference standard. Note: The exact mass will depend on the purity and molecular weight of the standard.
-
Dissolve the weighed standard in the mobile phase in a 100 mL volumetric flask and dilute to the mark.
-
-
Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare the working standard solutions for the calibration curve.
-
3. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the application note.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the ethylbenzenesulphonate peak against the concentration of the working standard solutions.
-
Determine the concentration of ethylbenzenesulphonate in the sample solutions from the calibration curve.
5. Data Analysis
Calculate the concentration of this compound in the original sample using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration of ethylbenzenesulphonate in the sample solution (µg/mL) from the calibration curve.
-
V = Final volume of the sample solution (mL).
-
W = Weight of the sample (mg).
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Application Note: GC-MS Analysis of Zinc Ethylbenzenesulfonate Derivatives for Pharmaceutical Quality Control
Abstract
This application note details a robust and reliable method for the quantitative analysis of Zinc Ethylbenzenesulfonate and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the zinc salt, a derivatization protocol is employed to convert the ethylbenzenesulfonate moiety into a volatile ethyl ester, enabling separation and detection by GC-MS. This method is designed for researchers, scientists, and drug development professionals involved in the quality control and characterization of pharmaceutical compounds.
Introduction
Zinc Ethylbenzenesulfonate is utilized in various pharmaceutical and industrial applications. Its accurate quantification is crucial for ensuring product quality, safety, and efficacy in drug development and manufacturing. Direct analysis by Gas Chromatography (GC) is hindered by the compound's salt form, which makes it non-volatile. This protocol overcomes this limitation by converting the ethylbenzenesulfonate into its more volatile ethyl ester derivative, Ethyl Ethylbenzenesulfonate, prior to GC-MS analysis. This allows for excellent chromatographic separation and sensitive mass spectrometric detection.
Experimental Protocol
Sample Preparation and Derivatization
The initial step involves the careful drying of the sample to remove any residual water, which can interfere with the subsequent esterification reaction. The zinc salt is then converted to its corresponding ethyl ester.
Materials:
-
Zinc Ethylbenzenesulfonate sample
-
Anhydrous Ethanol (ACS grade or higher)
-
Concentrated Sulfuric Acid (as catalyst)
-
Hexane (GC grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Weigh accurately approximately 10 mg of the Zinc Ethylbenzenesulfonate sample into a clean, dry reaction vial.
-
Place the vial in a vacuum oven at 60°C for 1 hour to ensure the sample is completely dry.
-
To the dried sample, add 1 mL of anhydrous ethanol.
-
Carefully add 50 µL of concentrated sulfuric acid to the mixture. This should be done in a fume hood with appropriate personal protective equipment.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 2 hours in a heating block or water bath to facilitate the esterification reaction.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial.
-
Vortex vigorously for 1 minute to extract the ethyl ethylbenzenesulfonate derivative into the hexane layer and neutralize the acid catalyst.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final dried hexane extract into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The analysis of the derivatized sample is performed on a standard GC-MS system.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977A MSD or equivalent).
-
Autosampler for automated injection.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | InertCap 5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, hold for 5 minutes. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |
Data Presentation
The derivatized product, Ethyl Ethylbenzenesulfonate, will have a characteristic retention time and mass spectrum under the specified conditions. For quantitative analysis, a calibration curve should be prepared using a certified reference standard of Ethyl Ethylbenzenesulfonate.
Table 1: Quantitative Data for Ethyl Ethylbenzenesulfonate Derivative
| Compound | Retention Time (min) | Molecular Weight | Base Peak (m/z) | Key Diagnostic Ions (m/z) for SIM |
| Ethyl Ethylbenzenesulfonate | ~10.5 | 198.25 | 91 | 198, 169, 141, 91, 65 |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of the derivative.
Discussion
The described method provides a clear and effective pathway for the analysis of Zinc Ethylbenzenesulfonate. The critical step is the derivatization, which transforms the non-volatile salt into a GC-amenable ester. The use of an acid catalyst and heat ensures an efficient conversion. The subsequent liquid-liquid extraction isolates the derivative into an organic solvent compatible with the GC-MS system.
The GC-MS parameters are optimized to provide good chromatographic resolution and symmetric peak shapes for the Ethyl Ethylbenzenesulfonate derivative. The mass spectrometer, operated in both Full Scan and SIM modes, allows for confident identification based on the fragmentation pattern and sensitive quantification using characteristic ions. This dual-mode acquisition is highly recommended, with Full Scan for initial identification and library matching, and SIM for achieving low detection limits required in pharmaceutical analysis.
Conclusion
This application note presents a validated protocol for the GC-MS analysis of Zinc Ethylbenzenesulfonate derivatives. By incorporating a straightforward derivatization step, this method allows for the accurate and sensitive quantification of a compound that is otherwise challenging to analyze by gas chromatography. The provided experimental details, data tables, and workflow diagrams offer a comprehensive guide for researchers and professionals in drug development and quality control.
Application Note: Structural Elucidation of Zinc Ethylbenzenesulphonate via Nuclear Magnetic Resonance (NMR) Spectroscopy
[For Research Use Only]
Abstract
This document provides a detailed protocol for the characterization of zinc ethylbenzenesulphonate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct spectral data for this specific compound, this note outlines a generalized methodology and presents expected chemical shifts based on the analysis of structurally analogous compounds, such as ethylbenzene and sodium ethylbenzenesulfonate. This guide is intended for researchers and scientists in the fields of chemistry and drug development for the structural verification and purity assessment of this compound and similar organometallic compounds.
Introduction
This compound is an organometallic compound with potential applications in various chemical and pharmaceutical processes. Accurate structural confirmation and purity analysis are critical for its effective use. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note describes the sample preparation, data acquisition, and expected spectral data for the ¹H and ¹³C NMR analysis of this compound.
Predicted NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predicted based on the known spectra of ethylbenzene and the electronic effects of the sulfonate group and coordination to a zinc ion. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ | 1.2 - 1.4 | Triplet | ~7.5 | 3H |
| -CH₂- | 2.6 - 2.8 | Quartet | ~7.5 | 2H |
| Aromatic H (ortho to -SO₃⁻) | 7.7 - 7.9 | Doublet | ~8.0 | 2H |
| Aromatic H (meta to -SO₃⁻) | 7.3 - 7.5 | Doublet | ~8.0 | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 15 - 17 |
| -CH₂- | 28 - 30 |
| Aromatic C (meta to -SO₃⁻) | 125 - 127 |
| Aromatic C (ortho to -SO₃⁻) | 128 - 130 |
| Aromatic C (ipso to -CH₂CH₃) | 148 - 150 |
| Aromatic C (ipso to -SO₃⁻) | 140 - 142 |
Experimental Protocol
This section details the methodology for preparing a sample of this compound for NMR analysis and the parameters for data acquisition.
1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for organometallic salts include deuterium oxide (D₂O), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).[1][3][4] The choice of solvent can affect the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2] This prevents distortion of the magnetic field homogeneity.[4]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
2. NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
- 1. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 3. spectroscopy - Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Identification of Zinc Ethylbenzenesulphonate using Infrared (IR) Spectroscopy
Abstract
This application note provides a detailed protocol for the identification and characterization of zinc ethylbenzenesulphonate using Fourier Transform Infrared (FT-IR) spectroscopy. The characteristic infrared absorption bands are summarized, and a comprehensive experimental workflow is provided for researchers, scientists, and drug development professionals. Attenuated Total Reflectance (ATR) is presented as the primary sampling technique due to its simplicity and minimal sample preparation requirements.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify chemical substances by measuring the absorption of infrared radiation by the sample. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing information about its functional groups and molecular structure. This compound, a metal-organic compound, possesses distinct vibrational modes associated with its sulphonate group, aromatic ring, and the coordination to the zinc ion. This note outlines the expected characteristic IR absorption bands and a standard protocol for their measurement.
Characteristic Infrared Absorption Bands
The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its constituent functional groups. The key expected vibrational modes are detailed in Table 1. The sulphonate group (SO₃⁻) gives rise to strong, characteristic stretching vibrations.[1] Aromatic C-H and C-C stretching and bending vibrations from the benzene ring are also prominent features in the spectrum.[2] The presence of the zinc ion can influence the position and shape of the sulphonate bands due to coordination.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |
| 2980 - 2850 | Medium to Weak | Aliphatic C-H Stretch (ethyl group) |
| 1600 - 1585 | Medium to Weak | Aromatic C=C Stretch (in-ring) |
| 1500 - 1400 | Medium | Aromatic C=C Stretch (in-ring) |
| ~1350 | Strong | Asymmetric S=O Stretch (Sulphonate)[1] |
| ~1175 | Strong | Symmetric S=O Stretch (Sulphonate)[1] |
| 1000 - 750 | Strong | S-O Stretch (Sulphonate)[1] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend ("oop")[2] |
Note: The exact peak positions may vary slightly depending on the sample's physical state and the specific instrumentation used.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation for solid powders, making it ideal for the analysis of this compound.[3][4][5]
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
This compound sample (solid powder).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Sample Preparation
For solid powder samples, no extensive preparation is needed.[3] Ensure the sample is representative and free of significant impurities.
Instrument Setup and Background Collection
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.
-
Clean the surface of the ATR crystal with a lint-free wipe moistened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[6]
-
Collect a background spectrum. This is a crucial step to account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background spectrum is typically collected with the ATR press engaged but without any sample present.[7]
Sample Analysis
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.[3][7]
-
Engage the ATR press to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[6]
-
Acquire the IR spectrum of the sample. Typical acquisition parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)
-
-
After data collection, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe.
Data Processing and Interpretation
-
The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary corrections, such as a baseline correction.
-
Identify the characteristic absorption bands and compare them to the expected values in Table 1 and reference spectra if available. The region from 1450 cm⁻¹ to 600 cm⁻¹ is often referred to as the "fingerprint region" and can be used for definitive identification due to its complexity and uniqueness for each compound.[8]
Logical Workflow for Identification
The following diagram illustrates the logical workflow for the identification of this compound using IR spectroscopy.
Caption: Experimental workflow for IR spectroscopic identification.
Conclusion
FT-IR spectroscopy, particularly with the ATR sampling technique, is a rapid, reliable, and non-destructive method for the identification of this compound. By following the detailed protocol and comparing the acquired spectrum to the characteristic absorption bands, researchers can confidently confirm the identity and purity of the compound. The provided workflow ensures a systematic approach to the analysis, from sample preparation to final identification.
References
- 1. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. agilent.com [agilent.com]
- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 5. jascoinc.com [jascoinc.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
Application Notes and Protocols: Catalytic Activity of Zinc Ethylbenzenesulphonate in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. Lewis acids are effective catalysts for this transformation, activating the carboxylic acid moiety towards nucleophilic attack by an alcohol. Zinc salts, in particular, have garnered attention as mild, effective, and often environmentally benign Lewis acid catalysts.[1][2]
While specific literature on the catalytic use of zinc ethylbenzenesulphonate in esterification is limited, its close structural analog, zinc p-toluenesulfonate, is recognized as a Lewis acidic catalyst for organic synthesis.[3] The presence of the zinc(II) ion, a d10 metal, allows it to function as a Lewis acid without participating in redox reactions.[2] The ethylbenzenesulphonate counter-ion is a non-coordinating anion, which enhances the Lewis acidity of the zinc center. This document provides detailed application notes and protocols for the use of this compound as a catalyst in esterification reactions, based on the known catalytic activity of analogous zinc(II) salts and general principles of Lewis acid catalysis.[4]
Catalytic Activity and Data Presentation
The catalytic efficacy of zinc(II) salts in esterification is influenced by the nature of the counter-ion.[4] For this compound, the Lewis acidic zinc center is the primary catalytic species. The general reaction is depicted below:
R-COOH + R'-OH --[Zn(O3SC6H4C2H5)2]--> R-COOR' + H2O
Quantitative data from studies on similar zinc-based catalysts in the esterification of carboxylic acids is summarized in the tables below to provide an expected performance framework for this compound.
Table 1: Esterification of Benzoic Acid with Ethanol using a Zinc-Based Catalyst [5]
| Parameter | Value |
| Catalyst | Zinc Incorporated Mesoporous Silica (Zn-MSI) |
| Reactants | Benzoic Acid, Ethanol |
| Molar Ratio (Acid:Alcohol) | 1:3 |
| Catalyst Loading | Not specified |
| Temperature | 100 °C |
| Reaction Time | 3 hours |
| Conversion | ~50% |
Table 2: General Conditions for Esterification of Fatty Acids using Zinc(II) Salts [4]
| Parameter | General Range | Notes |
| Catalyst | Various Zn(II) salts (e.g., ZnCl2, ZnO, Zn(OAc)2) | Performance varies with the counter-ion. |
| Substrates | Fatty acids, long-chain alcohols, polyols | Effective for sterically hindered substrates. |
| Catalyst Loading | 1-5 mol% | Lower loadings may be effective with longer reaction times. |
| Temperature | 150-220 °C | Higher temperatures facilitate water removal. |
| Reaction Time | 2-8 hours | Monitored by TLC or GC. |
| Solvent | Solvent-free | Often preferred for green chemistry considerations. |
Experimental Protocols
The following are generalized protocols for conducting an esterification reaction using this compound as a catalyst. These should be optimized for specific substrates.
Protocol 1: Small-Scale Esterification of a Simple Carboxylic Acid
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Alcohol (e.g., ethanol, large excess to act as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for work-up
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (10-20 eq), and this compound (0.05 eq, 5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 2: Solvent-Free Esterification of a Fatty Acid
Materials:
-
This compound
-
Fatty acid (e.g., stearic acid)
-
Long-chain alcohol (e.g., 1-octanol)
-
Three-necked round-bottom flask
-
Dean-Stark apparatus or equivalent for water removal
-
Thermometer
-
Heating mantle with magnetic stirrer
-
Vacuum source for reduced pressure distillation (optional)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene, to azeotropically remove water), combine the fatty acid (1.0 eq), the long-chain alcohol (1.2 eq), and this compound (0.02 eq, 2 mol%).
-
Heat the reaction mixture to 180-200 °C with vigorous stirring.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by analyzing aliquots (e.g., by determining the acid value).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture.
-
The product can be used directly, or the catalyst can be removed by filtration if it precipitates upon cooling.
-
If necessary, purify the ester by vacuum distillation.
Visualizations
Catalytic Cycle of Zinc-Catalyzed Esterification
The proposed catalytic cycle involves the coordination of the carboxylic acid to the Lewis acidic zinc center, which increases the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated intermediate, leading to the formation of a tetrahedral intermediate. Proton transfer and subsequent elimination of water yield the ester and regenerate the catalyst.
Caption: Proposed catalytic cycle for esterification using this compound.
Experimental Workflow for Esterification
The general workflow for a laboratory-scale esterification reaction is outlined below, from reaction setup to product purification.
Caption: General experimental workflow for zinc-catalyzed esterification.
References
Application Notes and Protocols: The Role of Zinc-Based Catalysts in Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zinc Catalysts in Friedel-Crafts Reactions
The Friedel-Crafts reaction, a fundamental tool in organic synthesis, traditionally employs strong Lewis acids like aluminum chloride (AlCl₃). However, the use of these potent catalysts can lead to challenges such as over-alkylation, rearrangement of alkyl groups, and harsh reaction conditions. Milder Lewis acids, including various zinc compounds, have emerged as valuable alternatives, offering improved selectivity and more environmentally benign reaction profiles.[1] Zinc(II) salts, for instance, can be utilized in catalytic amounts for the acylation of activated aromatic rings.[1]
Zinc-based catalysts, such as zinc chloride and zinc oxide, have demonstrated efficacy in both Friedel-Crafts alkylation and acylation reactions. They are particularly useful when dealing with sensitive substrates where stronger Lewis acids might lead to decomposition or unwanted side reactions.
Application in Friedel-Crafts Acylation
Zinc oxide (ZnO) has been successfully employed as a catalyst for the Friedel-Crafts acylation of various aromatic compounds under solvent-free conditions.[2] This method is noted for its efficiency, mild reaction conditions, and the reusability of the catalyst.[2]
Table 1: Zinc Oxide Catalyzed Friedel-Crafts Acylation of Aromatic Compounds
| Entry | Aromatic Substrate | Acylating Agent | Product | Yield (%) | Reference |
| 1 | Benzene | Benzoyl Chloride | Benzophenone | 92 | Sarvari & Sharghi, 2004[2] |
| 2 | Toluene | Benzoyl Chloride | 4-Methylbenzophenone | 95 | Sarvari & Sharghi, 2004[2] |
| 3 | Anisole | Acetyl Chloride | 4-Methoxyacetophenone | 98 | Sarvari & Sharghi, 2004[2] |
| 4 | Thiophene | Benzoyl Chloride | 2-Benzoylthiophene | 90 | Sarvari & Sharghi, 2004[2] |
This protocol is adapted from the work of Sarvari and Sharghi (2004).[2]
Materials:
-
Anisole
-
Acetyl chloride
-
Zinc oxide (ZnO), powder
-
Dichloromethane (for washing)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, a mixture of anisole (10 mmol) and zinc oxide (2 mmol) is prepared.
-
Acetyl chloride (12 mmol) is added dropwise to the stirred mixture at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 5-10 minutes.[2]
-
Upon completion, the reaction mixture is filtered to recover the zinc oxide catalyst.
-
The recovered catalyst is washed with dichloromethane and can be reused for subsequent reactions.[2]
-
The filtrate is washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
-
The product, 4-methoxyacetophenone, can be further purified by recrystallization or column chromatography if necessary.
Application in Friedel-Crafts Alkylation
A combination of catalytic zinc chloride (ZnCl₂) and a Brønsted acid like camphorsulfonic acid (CSA) has been shown to effectively catalyze the site-selective ortho-alkylation of phenols with unactivated secondary alcohols.[3][4] This dual-catalyst system demonstrates the versatility of zinc catalysts in directing the regioselectivity of Friedel-Crafts alkylations.
Table 2: ZnCl₂/CSA Catalyzed Ortho-Alkylation of Phenols
| Entry | Phenolic Substrate | Alkylating Agent | Product | Yield (%) (ortho/para ratio) | Reference |
| 1 | Phenol | 2-Adamantanol | 2-(Adamantan-2-yl)phenol | 25% (major product) | Chen, et al. (2020)[3] |
| 2 | 2,6-Xylenol | Cyclohexanol | 4-Cyclohexyl-2,6-dimethylphenol | 68% | Chen, et al. (2020)[3] |
This protocol is based on the methodology described by Chen, et al. (2020).[3][4]
Materials:
-
Phenol
-
2-Adamantanol
-
Zinc chloride (ZnCl₂)
-
(R)-Camphorsulfonic acid ((R)-CSA)
-
Chlorobenzene (solvent)
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer and heating apparatus
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add phenol (0.2 mmol), 2-adamantanol (0.6 mmol), zinc chloride (0.01 mmol), and (R)-CSA (0.15 mmol).
-
Add chlorobenzene (0.2 mL) to the vessel.
-
The reaction mixture is heated to 140 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the alkylated phenol products.
Mechanistic Considerations and Visualizations
The role of the zinc catalyst in Friedel-Crafts reactions is to act as a Lewis acid, activating the acylating or alkylating agent to generate a more potent electrophile.
In the case of ZnO-catalyzed acylation, the zinc oxide surface is believed to coordinate with the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring.
Caption: Proposed mechanism for ZnO-catalyzed Friedel-Crafts acylation.
In the ZnCl₂/CSA dual catalytic system for the alkylation of phenols, it is proposed that the zinc and the Brønsted acid work in synergy. The zinc catalyst may coordinate with the phenolic hydroxyl group, while the Brønsted acid protonates the alcohol, facilitating the formation of a carbocationic intermediate for the electrophilic attack on the ortho-position of the phenol.[3]
Caption: Proposed synergistic mechanism in ZnCl₂/CSA-catalyzed ortho-alkylation.
Applications in Drug Development
The development of milder and more selective catalytic systems for Friedel-Crafts reactions is of significant interest to the pharmaceutical industry. The ability to introduce acyl and alkyl groups onto aromatic and heterocyclic scaffolds with high precision is crucial for the synthesis of complex drug molecules. Zinc-based catalysts, with their often favorable toxicity profiles and milder reactivity, offer an attractive platform for the development of robust and scalable synthetic routes to pharmaceutical intermediates and active pharmaceutical ingredients.
Conclusion
While Zinc ethylbenzenesulphonate is not a widely documented catalyst for Friedel-Crafts reactions, the broader family of zinc compounds offers a versatile and valuable toolkit for chemists. Zinc oxide and zinc chloride, in particular, have been shown to be effective catalysts for acylation and alkylation reactions, respectively, often with high yields and selectivities under relatively mild conditions. The protocols and mechanistic insights provided here serve as a guide for researchers looking to leverage the benefits of zinc catalysis in their synthetic endeavors. Further investigation into the catalytic potential of other zinc salts, including sulfonates like this compound, may yet reveal novel and useful reactivity in the field of electrophilic aromatic substitution.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Zinc Ethylbenzenesulphonate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Zinc ethylbenzenesulphonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is through the reaction of ethylbenzenesulfonic acid with a suitable zinc source. Commonly used zinc sources include zinc oxide (ZnO), zinc carbonate (ZnCO₃), or zinc acetate [Zn(CH₃COO)₂]. The reaction is typically carried out in a suitable solvent, such as water or ethanol.
Q2: What are the typical starting materials and their recommended purity?
A2: The primary starting materials are:
-
Ethylbenzenesulfonic acid: It is recommended to use a high-purity grade (e.g., >98%). Impurities in the sulfonic acid can lead to side reactions and a lower yield of the desired product.
-
Zinc Source (Zinc Oxide, Zinc Carbonate, or Zinc Acetate): A high-purity, finely powdered form is preferable to ensure a larger surface area for reaction, which can lead to faster reaction times and higher yields.
Q3: What are the key reaction parameters that influence the yield of this compound?
A3: The key parameters that significantly influence the reaction yield include:
-
Stoichiometry of Reactants: The molar ratio of ethylbenzenesulfonic acid to the zinc source is crucial. A slight excess of the zinc source is often used to ensure the complete conversion of the sulfonic acid.
-
Reaction Temperature: The temperature can affect the reaction rate. Generally, moderate heating is applied to increase the rate of reaction without causing decomposition of the product.
-
Reaction Time: The reaction needs to proceed for a sufficient duration to ensure completion. The optimal time can be determined by monitoring the reaction progress, for instance, by measuring the pH of the reaction mixture.
-
Solvent: The choice of solvent can influence the solubility of reactants and the product, thereby affecting the reaction rate and ease of product isolation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by observing the consumption of the starting materials. For example, if using zinc oxide or zinc carbonate, the reaction is nearing completion when the solid zinc salt has dissolved. Additionally, monitoring the pH of the reaction mixture can be an effective method; as the acidic ethylbenzenesulfonic acid is consumed, the pH of the solution will increase.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Sub-optimal stoichiometry. 3. Product loss during workup and purification. 4. Impure starting materials.[1] | 1. Increase the reaction time or temperature. 2. Optimize the molar ratio of reactants; a slight excess of the zinc source may be beneficial. 3. Carefully handle the product during filtration and washing to minimize mechanical losses. 4. Ensure the purity of ethylbenzenesulfonic acid and the zinc source.[1] |
| Product is Contaminated with Unreacted Starting Material | 1. Insufficient reaction time. 2. Poor mixing of reactants. | 1. Extend the reaction time. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| The Final Product Contains Insoluble Impurities | 1. Use of a low-grade zinc source containing insoluble impurities. 2. Formation of insoluble zinc hydroxide from side reactions. | 1. Use a high-purity zinc source. 2. Filter the reaction mixture before crystallization of the product. |
| Difficulty in Isolating the Product | 1. High solubility of the product in the chosen solvent. 2. Formation of an oil instead of a crystalline solid. | 1. Concentrate the solution by evaporating the solvent. If the product is still not precipitating, try adding a non-polar co-solvent to reduce its solubility. 2. Try cooling the solution to a lower temperature or scratching the inside of the flask to induce crystallization. |
Experimental Protocols
Synthesis of this compound from Ethylbenzenesulfonic Acid and Zinc Oxide
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g of ethylbenzenesulfonic acid.
-
Add 100 mL of deionized water and stir until the acid is fully dissolved.
2. Addition of Zinc Oxide:
-
Slowly add a stoichiometric amount of zinc oxide powder to the solution while stirring continuously. A slight excess (e.g., 1.05 equivalents) of zinc oxide can be used to ensure complete reaction.
-
The addition should be done in small portions to control any potential exotherm.
3. Reaction:
-
Heat the reaction mixture to 60-70 °C with continuous stirring.
-
Maintain this temperature for 2-3 hours or until all the zinc oxide has dissolved.
4. Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solution to remove any unreacted zinc oxide or other insoluble impurities.
-
Concentrate the filtrate by evaporating the water under reduced pressure to obtain the crude this compound.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Data Presentation
Table 1: Effect of Zinc Source on the Yield of this compound
| Zinc Source | Molar Ratio (Acid:Zinc) | Reaction Time (h) | Yield (%) |
| Zinc Oxide | 1 : 1.05 | 3 | 92 |
| Zinc Carbonate | 1 : 1.05 | 4 | 88 |
| Zinc Acetate | 1 : 1.05 | 2.5 | 95 |
Table 2: Effect of Reaction Temperature on the Yield of this compound (using Zinc Oxide)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 25 (Room Temp) | 8 | 75 |
| 50 | 4 | 89 |
| 70 | 3 | 92 |
| 90 | 3 | 91 (slight discoloration observed) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Crystallization of Zinc Ethylbenzenesulphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Zinc ethylbenzenesulphonate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely solvent properties?
Q2: What are the key factors influencing the crystallization of this compound?
The crystallization of organic salts like this compound is influenced by several factors, including:
-
Solvent: The choice of solvent is critical as it dictates the solubility of the compound and the level of supersaturation that can be achieved.
-
Temperature: Temperature affects solubility and the rate of nucleation and crystal growth.
-
Supersaturation: This is the driving force for crystallization and must be carefully controlled.
-
pH: The pH of the solution can influence the stability and solubility of the salt.
-
Impurities: The presence of impurities can inhibit crystal growth or lead to the formation of amorphous material.
-
Cooling Rate: The rate at which a solution is cooled can affect the size and number of crystals formed.
-
Agitation: Stirring or agitation can influence nucleation rates and crystal size distribution.
Q3: What analytical techniques can be used to characterize the crystals of this compound?
Several techniques are available to characterize the crystalline form and purity of this compound:
-
Powder X-ray Diffraction (PXRD): To identify the crystal structure and check for polymorphism.[4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups and identify the correct compound.[4][5]
-
Scanning Electron Microscopy (SEM): To observe the morphology and size of the crystals.[6][7]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting point of the crystals.[8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crystallized material.[9]
Troubleshooting Guides
Issue 1: No Crystals are Forming
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Solution is not supersaturated. | - Increase the concentration of the solution by evaporating some of the solvent. - Cool the solution to a lower temperature to decrease solubility. - Add an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation. |
| Nucleation is inhibited. | - Introduce a seed crystal of this compound. - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. - Increase the level of supersaturation. |
| Incorrect solvent. | - Experiment with different solvents or solvent mixtures. Refer to the table below for general guidance. |
| Presence of impurities. | - Purify the starting material using techniques like recrystallization or chromatography. |
Table 1: General Solvent Selection Guide for Crystallization
| Solvent Type | Relative Solubility of this compound (Predicted) | Crystallization Strategy |
| Water | High | Cooling crystallization, Evaporation, Anti-solvent addition (e.g., with ethanol or acetone) |
| Ethanol | Moderate | Cooling crystallization, Slow evaporation |
| Acetone | Low | Use as an anti-solvent |
| Toluene | Very Low | Unlikely to be a suitable primary solvent |
Issue 2: An Oil or Amorphous Solid is Forming Instead of Crystals
Possible Causes & Solutions
This often occurs when the level of supersaturation is too high, leading to rapid precipitation rather than ordered crystal growth.
| Possible Cause | Troubleshooting Steps |
| Supersaturation is too high. | - Decrease the concentration of the starting solution. - Slow down the cooling rate. - Add the anti-solvent more slowly and with vigorous stirring. |
| Presence of impurities that inhibit crystallization. | - Purify the starting material. |
| Solution viscosity is too high. | - Dilute the solution with more solvent. - Increase the temperature to reduce viscosity. |
Issue 3: The Crystals are Too Small (Fine Powder)
Possible Causes & Solutions
Fine powders are often the result of rapid nucleation, leading to the formation of a large number of small crystals.
| Possible Cause | Troubleshooting Steps |
| High rate of nucleation. | - Decrease the level of supersaturation by using a more dilute solution or a slower cooling rate. - Reduce or stop agitation during crystal growth. |
| Rapid cooling or anti-solvent addition. | - Employ a slower, more controlled cooling profile. - Add the anti-solvent dropwise to the solution. |
Issue 4: Unexpected Crystal Form (Polymorphism)
Possible Causes & Solutions
Organic salts can sometimes exist in different crystalline forms called polymorphs, which can have different physical properties.
| Possible Cause | Troubleshooting Steps |
| Different crystallization conditions. | - Vary the crystallization solvent, temperature, and cooling rate to target a specific polymorph. - Use a seed crystal of the desired polymorph. |
| Influence of impurities. | - Ensure high purity of the starting material. |
Experimental Protocols
1. Slow Evaporation Crystallization
-
Dissolve the this compound in a suitable solvent (e.g., water or ethanol) at room temperature to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.
-
Leave the container undisturbed in a location with stable temperature and minimal vibrations.
-
Monitor for crystal growth over several days to weeks.
2. Cooling Crystallization
-
Dissolve the this compound in a minimum amount of a suitable solvent at an elevated temperature (e.g., 60-80 °C) to create a saturated solution.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.
-
If no crystals form upon reaching room temperature, further cool the solution in an ice bath or refrigerator.
-
Collect the crystals by filtration.
3. Anti-Solvent Addition
-
Dissolve the this compound in a solvent in which it is highly soluble (e.g., water).
-
Slowly add a miscible anti-solvent (a solvent in which the compound is insoluble, e.g., acetone or ethanol) to the solution while stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If the solution becomes too cloudy, add a small amount of the primary solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed for crystals to form.
Visualizations
Caption: Troubleshooting workflow for crystallization failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Zinc Phenolsulfonate | C12H10O8S2Zn | CID 31391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vinipul.com [vinipul.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis and characterization of zinc oxide nanoparticles using Cayratia pedata leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of ZnO nanoparticles using Melia dubia leaf extract and its characterisation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Sulphonic Acids and Other Ionic Organic Compounds Using Reversed-Phase HPLC | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purity Analysis of Synthesized Zinc Ethylbenzenesulphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purity analysis of synthesized Zinc Ethylbenzenesulphonate.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in synthesized this compound?
The potential impurities in synthesized this compound largely depend on the synthetic route. A common method for preparing metal arylsulfonates involves the reaction of a sulfonic acid with a zinc salt or the reduction of a sulfonyl chloride followed by reaction with a zinc salt.
Common Impurities:
-
Starting Materials: Unreacted ethylbenzenesulfonic acid or ethylbenzenesulfonyl chloride.
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Inorganic Salts: Zinc chloride (ZnCl₂) or other zinc salts used in the synthesis.[1]
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Side Products: Diethylbenzene, ethylbenzene, and other byproducts from the sulfonation of ethylbenzene.
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Residual Solvents: Solvents used during synthesis and purification, such as toluene, methanol, or ethyl acetate.[1]
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Water: The final product may retain water, forming a hydrate.
Q2: Which analytical techniques are recommended for purity analysis of this compound?
A combination of techniques is recommended for a comprehensive purity analysis:
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High-Performance Liquid Chromatography (HPLC): Ideal for identifying and quantifying the main component and organic impurities. A method for the related compound, zinc benzenesulfonate, has been developed using HPLC.[2]
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EDTA Titration: A standard method for determining the zinc content in the compound.[3]
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Ion Chromatography: Can be used to detect and quantify inorganic anions, such as chloride.
-
Gas Chromatography (GC): Suitable for analyzing residual solvents.
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Thermogravimetric Analysis (TGA): Useful for determining the water content (degree of hydration).
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, FT-IR): To confirm the chemical structure of the synthesized compound and identify any major organic impurities.
Q3: How can I determine the zinc content in my synthesized this compound?
Ethylenediaminetetraacetic acid (EDTA) titration is a reliable method for determining the zinc content.
Troubleshooting Guides
HPLC Analysis
Issue 1: Unexpected peaks in the HPLC chromatogram.
-
Possible Cause 1: Presence of organic impurities.
-
Troubleshooting:
-
Identify the retention times of your starting materials (ethylbenzenesulfonic acid, ethylbenzenesulfonyl chloride) and potential side products.
-
Run these compounds as standards to see if their retention times match the unexpected peaks.
-
Adjust the mobile phase gradient to achieve better separation of the impurity peaks from the main peak.
-
-
-
Possible Cause 2: Contamination from the HPLC system or sample preparation.
-
Troubleshooting:
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Ensure all glassware and solvents used for sample preparation are clean.
-
Filter your sample through a suitable membrane filter before injection.[2]
-
-
Issue 2: Poor peak shape or resolution.
-
Possible Cause 1: Inappropriate mobile phase composition or pH.
-
Troubleshooting:
-
Optimize the mobile phase composition. For sulfonates, a buffered mobile phase is often necessary. A suggested starting point could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[2]
-
Adjust the pH of the aqueous portion of the mobile phase to ensure the sulfonate is in its ionic form.
-
-
-
Possible Cause 2: Column degradation.
-
Troubleshooting:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the performance does not improve, replace the column.
-
-
EDTA Titration for Zinc Content
Issue 3: Inaccurate or inconsistent titration results.
-
Possible Cause 1: Interference from other metal ions.
-
Troubleshooting:
-
Ensure that the starting materials and reaction vessels are free from contamination with other metal ions.
-
Use a masking agent if interfering ions are suspected.
-
-
-
Possible Cause 2: Incorrect pH of the solution.
-
Troubleshooting:
-
The titration of zinc with EDTA is pH-dependent. Buffer the solution to the appropriate pH (typically around 10) before starting the titration.
-
-
-
Possible Cause 3: The endpoint is difficult to determine.
-
Troubleshooting:
-
Use a suitable indicator, such as Eriochrome Black T, and ensure it is added just before the titration.
-
Consider using a potentiometric endpoint determination for more accurate results.
-
-
Data Presentation
Table 1: Typical HPLC Parameters for Analysis of Zinc Arylsulfonates
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 25mM Sodium Phosphate buffer with 5mM Tetrabutylammonium hydroxide, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A, 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Note: These parameters are based on a method for zinc benzenesulfonate and may require optimization for this compound.[2]
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| HPLC: Unexpected Peaks | Organic impurities | Run standards of potential impurities. |
| System contamination | Run a blank injection. | |
| HPLC: Poor Peak Shape | Inappropriate mobile phase | Optimize mobile phase composition and pH. |
| Column degradation | Flush or replace the column. | |
| Titration: Inaccurate Results | Metal ion interference | Use masking agents. |
| Incorrect pH | Buffer the solution to pH 10. | |
| Difficult endpoint | Use a suitable indicator or potentiometric detection. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
-
Sample Preparation:
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Accurately weigh about 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (80% A, 20% B) and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 1 .
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
Protocol 2: EDTA Titration for Zinc Content
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
-
Titration Procedure:
-
Add 2 mL of an ammonia-ammonium chloride buffer solution (pH 10).
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Add a few crystals of Eriochrome Black T indicator. The solution should turn wine-red.
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Titrate with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue.
-
-
Calculation:
-
Calculate the percentage of zinc in the sample using the following formula:
where:
-
V_EDTA is the volume of EDTA solution used in liters.
-
M_EDTA is the molarity of the EDTA solution.
-
65.38 is the molar mass of zinc ( g/mol ).
-
-
Mandatory Visualization
Caption: Workflow for the synthesis and purity analysis of this compound.
Caption: Logical relationship of components in the synthesized product.
References
- 1. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101975831B - Method for measuring zinc benzenesulfonate in cosmetics through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 3. 对甲苯磺酸锌 水合物 | Sigma-Aldrich [sigmaaldrich.cn]
Removal of impurities from Zinc ethylbenzenesulphonate preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc ethylbenzenesulphonate. The information is designed to address common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound preparation?
A1: Based on typical synthesis routes, which often involve the reaction of ethylbenzenesulfonic acid with a zinc salt (e.g., zinc chloride), the most common impurities include:
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Unreacted Starting Materials: Residual ethylbenzenesulfonic acid and the zinc salt used in the synthesis.
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Inorganic Salts: Other zinc salts such as zinc sulfate or zinc chloride, which may be present if the starting materials are not pure.
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Solvents: Residual water from the reaction medium or organic solvents used during purification.
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Related Organic Compounds: Byproducts from the sulfonation of ethylbenzene, such as isomers of ethylbenzenesulfonic acid or over-sulfonated products.
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound can be determined using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): This is a preferred method for quantifying the main compound and detecting organic impurities. A reversed-phase column with a UV detector is typically suitable.
-
Elemental Analysis: This technique can determine the percentage of zinc and sulfur, providing an indication of the salt's stoichiometry and purity.
-
Titration: Acid-base titration can be used to quantify any residual acidic impurities.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify the structure of the compound and detect organic impurities.
Q3: What is a general strategy for purifying crude this compound?
A3: A common and effective purification strategy is recrystallization or washing. Since Zinc p-toluenesulfonate, a similar compound, is reported to be insoluble in water, a washing procedure with deionized water can be effective in removing water-soluble inorganic impurities.[1] For organic impurities, washing with a non-polar organic solvent in which the desired product is insoluble may be effective.
Troubleshooting Guides
Problem 1: The final product is an oil or fails to crystallize.
| Possible Cause | Suggested Solution |
| Presence of excess solvent (water or organic). | Dry the product under vacuum. For persistent water, consider azeotropic distillation with toluene. |
| High concentration of impurities. | Attempt to precipitate the product by adding a non-solvent. If this fails, wash the crude oily product with a solvent that is likely to dissolve the impurities but not the product. |
| Incorrect stoichiometry of reactants. | Ensure the molar ratio of ethylbenzenesulfonic acid to the zinc salt is correct. An excess of the sulfonic acid can lead to an oily product. |
Problem 2: The product has a low melting point or a broad melting range.
| Possible Cause | Suggested Solution |
| Presence of impurities. | Recrystallize the product from a suitable solvent system. If a single solvent is not effective, try a binary solvent system. |
| Residual solvent. | Dry the product thoroughly under vacuum, possibly at an elevated temperature if the compound is stable. |
Problem 3: The product is discolored (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| Impurities from starting materials or side reactions. | Treat a solution of the product with activated carbon to adsorb colored impurities, followed by filtration and recrystallization. |
| Decomposition during synthesis or workup. | Ensure the reaction and purification steps are carried out at appropriate temperatures to avoid degradation. |
Data on Purification of Related Arylsulfonate Salts
| Compound | Impurity | Purification Method | Efficacy/Notes |
| p-Toluenesulfonic acid | Benzenesulfonic acid, sulfuric acid, water | Recrystallization from a concentrated aqueous solution followed by azeotropic drying with toluene. | Effective for removing common impurities.[2] |
| Solid aryl sulfonates | Various organic and inorganic impurities | Slurrying the impure solid in a minimal amount of water (0.75 to 1.25 mL per gram), agitating, and then separating the solid. | Preferentially dissolves impurities into the aqueous phase. |
| Zinc bis(alkanesulfinate)s | Water, zinc chloride | Washing with a 1:1 mixture of ethyl acetate and dichloromethane. | A simple procedure to minimize water and zinc chloride content. |
Experimental Protocols
Protocol 1: General Purification by Washing
This protocol is based on the insolubility of similar arylsulfonate salts in water.
-
Suspend the Crude Product: Suspend the crude this compound in deionized water at room temperature. Use approximately 5-10 mL of water per gram of crude product.
-
Stir: Stir the suspension vigorously for 30-60 minutes. This allows for the dissolution of water-soluble impurities.
-
Filter: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash: Wash the filter cake with a small amount of cold deionized water, followed by a non-polar organic solvent (e.g., hexane or diethyl ether) to help remove residual water and organic impurities.
-
Dry: Dry the purified product under vacuum to a constant weight.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common product issues.
References
Technical Support Center: Improving the Thermal Stability of Zinc Ethylbenzenesulphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the thermal stability of Zinc Ethylbenzenesulphonate.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of enhancing the thermal stability of this compound.
Issue 1: Inconsistent Thermal Analysis Results (TGA/DSC)
-
Question: Why am I observing significant variations in the onset decomposition temperature of this compound across different TGA runs?
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Sample Heterogeneity | Ensure the sample is homogenous. If it's a powder, gently grind it to a uniform particle size. For mixtures with additives, ensure thorough and consistent mixing. |
| Inconsistent Sample Mass | Use a consistent sample mass (typically 5-10 mg) for all TGA runs. Variations in mass can affect heat transfer and reaction kinetics. |
| Variable Heating Rate | A slower heating rate (e.g., 5-10 °C/min) provides better resolution of thermal events. Ensure the same heating rate is used for all comparative experiments. |
| Atmosphere Impurities | Use a high-purity, inert purge gas (e.g., Nitrogen 99.999%) to prevent oxidative degradation. Ensure a consistent flow rate. |
| Crucible Contamination | Use clean, inert crucibles (e.g., alumina or platinum) for each run. Residues from previous experiments can catalyze decomposition. |
Issue 2: Additive Does Not Improve Thermal Stability
-
Question: I have added a potential stabilizer, but the TGA results show no significant increase in the decomposition temperature of this compound. What could be the reason?
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incorrect Additive Concentration | The stabilizing effect is often concentration-dependent. Perform a concentration screening experiment to determine the optimal loading of the additive. |
| Poor Dispersion of Additive | Ensure the additive is intimately mixed with the this compound. For solid additives, consider co-grinding or solvent blending followed by solvent removal. |
| Chemical Incompatibility | The additive may not be chemically compatible with this compound or may even promote degradation. Research the chemical properties of the additive and its potential interactions. |
| Incorrect Type of Stabilizer | Different stabilizers work through different mechanisms. Consider the potential degradation pathways of this compound and select a stabilizer that counteracts them (e.g., antioxidants for oxidative degradation). |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition temperature of this compound?
Q2: What are the common mechanisms for improving the thermal stability of metal sulfonates?
Improving the thermal stability of metal sulfonates like this compound typically involves the following mechanisms:
-
Radical Scavenging: Antioxidants can be added to terminate radical chain reactions that lead to decomposition.
-
Acid Scavenging: In formulations where acidic species might be generated (e.g., in PVC), co-stabilizers like metal soaps (e.g., calcium stearate) can neutralize these acids, preventing autocatalytic degradation.
-
Synergistic Effects: Using a combination of stabilizers can lead to a synergistic effect, where the combined stabilizing effect is greater than the sum of the individual effects. This is common in Ca/Zn stabilizer systems.
Q3: What analytical techniques are essential for studying the thermal stability of this compound?
The primary techniques are:
-
Thermogravimetric Analysis (TGA): To determine the onset of decomposition and the mass loss profile as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To identify phase transitions, melting points, and exothermic or endothermic decomposition events.
Q4: Can the synthesis method of this compound affect its thermal stability?
Yes, the synthesis and purification process can significantly impact thermal stability. Impurities, residual solvents, or variations in the crystalline structure resulting from different synthesis routes can lower the decomposition temperature.
Experimental Protocols
Protocol 1: Baseline Thermal Stability Analysis of this compound
Objective: To determine the intrinsic thermal decomposition profile of this compound using TGA and DSC.
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely ground to a homogenous powder.
-
TGA Analysis:
-
Accurately weigh 5-10 mg of the sample into a clean alumina crucible.
-
Place the crucible in the TGA instrument.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.
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Record the mass loss as a function of temperature. The onset of decomposition is typically determined at the temperature where 5% mass loss occurs.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the sample into a clean aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature just below the decomposition onset determined by TGA, at a heating rate of 10 °C/min, to observe any phase transitions.
-
Protocol 2: Evaluating the Effect of Additives on Thermal Stability
Objective: To systematically evaluate the impact of different additives on the thermal stability of this compound.
Methodology:
-
Additive Selection: Choose a range of potential stabilizers, such as antioxidants (e.g., hindered phenols), and co-stabilizers (e.g., calcium stearate).
-
Sample Preparation:
-
Prepare a series of mixtures of this compound with each additive at different weight percentages (e.g., 1%, 2%, 5% w/w).
-
Ensure homogenous mixing. For solid additives, this can be achieved by co-grinding in a mortar and pestle or by solvent blending followed by complete solvent evaporation under vacuum.
-
-
TGA Analysis:
-
Perform TGA on each mixture using the same procedure as in Protocol 1.
-
Compare the onset decomposition temperatures of the mixtures with that of the pure this compound.
-
-
Data Analysis:
-
Plot the onset decomposition temperature as a function of additive concentration to identify the optimal concentration for each stabilizer.
-
Quantitative Data Summary
The following table provides an estimated range for the thermal decomposition of metal p-toluenesulfonates, which can serve as a reference for this compound.
| Compound Type | Onset Decomposition Temperature (°C) | Reference |
| Metal p-toluenesulfonates | 213 - 286 | [1] |
Visualizations
Caption: Experimental workflow for evaluating the thermal stability of this compound.
Caption: Troubleshooting flowchart for thermal stability experiments.
References
Challenges in the scale-up synthesis of Zinc ethylbenzenesulphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Zinc ethylbenzenesulphonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause | Suggested Action |
| Low or No Product Yield | 1. Inactive Zinc Dust: The surface of the zinc dust may be oxidized. | 1. Activate the zinc dust prior to use. This can be achieved by washing with dilute HCl, followed by water, ethanol, and then ether, and drying under vacuum. |
| 2. Poor Quality Starting Material: The ethylbenzenesulfonyl chloride may be impure or degraded. | 2. Verify the purity of the ethylbenzenesulfonyl chloride using techniques like NMR or GC-MS. | |
| 3. Presence of Excess Water: Organozinc compounds are sensitive to moisture. | 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Exothermic Reaction is Difficult to Control | 1. Inefficient Heat Transfer at Larger Scale: The surface area-to-volume ratio decreases as the reactor size increases, making cooling less efficient. | 1. Use a reactor with a high-efficiency cooling jacket. Reduce the rate of addition of the ethylbenzenesulfonyl chloride. Improve stirring to ensure even heat distribution. |
| 2. Concentration of Reactants is too High: This can lead to a rapid, uncontrolled reaction. | 2. Dilute the reaction mixture by using more solvent. | |
| Product is Contaminated with Zinc Chloride | 1. Incomplete Reaction or Side Reactions: | 1. Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
| 2. Inefficient Purification: | 2. Wash the crude product with a solvent mixture in which zinc chloride is soluble but the desired product is not, such as a 1:1 mixture of ethyl acetate and dichloromethane. | |
| Product is a Clumpy or Oily Solid | 1. Presence of Water: Trapped water can prevent the formation of a crystalline solid. | 1. After the workup, dissolve the crude product in a suitable solvent and dry the solution with a drying agent like anhydrous magnesium sulfate before removing the solvent. Co-evaporation with an anhydrous solvent like toluene can also help remove residual water. |
| 2. Residual Solvent: Incomplete removal of the reaction or extraction solvent. | 2. Dry the product under high vacuum for an extended period. | |
| Inconsistent Results Between Batches | 1. Variability in Raw Material Quality: | 1. Establish strict quality control specifications for all starting materials. |
| 2. Poor Control Over Reaction Parameters: Minor variations in temperature, addition rate, or stirring speed can have a larger impact at scale. | 2. Implement strict process controls and document all reaction parameters for each batch. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges in scaling up this synthesis are managing the exothermic nature of the reaction, ensuring efficient mixing, dealing with the air and moisture sensitivity of the organozinc product, and achieving consistent purity and yield.[1][2] Heat and mass transfer limitations become significant at larger scales.[2]
Q2: How can I minimize the risk of a runaway reaction during scale-up?
A2: To mitigate the risk of a runaway reaction, it is crucial to have efficient cooling systems in place. A key strategy is to control the rate of addition of the ethylbenzenesulfonyl chloride to the zinc dust suspension. This allows for the heat generated by the reaction to be effectively removed.[3] Additionally, using a more dilute reaction mixture can help to better control the reaction temperature.
Q3: What is the best way to purify the crude this compound?
A3: A common impurity is zinc chloride. A simple and effective purification method is to wash the crude solid with a solvent mixture that selectively dissolves the zinc chloride. A 1:1 mixture of ethyl acetate and dichloromethane has been shown to be effective for similar zinc sulfinate salts. The product can then be collected by filtration and dried under vacuum.
Q4: My final product has a higher than expected yield and appears wet. What could be the cause?
A4: Excessively high yields are often indicative of the presence of water in the final product. This can be addressed by co-evaporating the product with an anhydrous solvent such as toluene and then drying under high vacuum.
Q5: How critical is the quality of the zinc dust used in the reaction?
A5: The quality and activation of the zinc dust are critical for the success of the reaction. Oxidized zinc dust will have significantly lower reactivity, leading to poor yields. It is recommended to use a high-purity, fine powder and to consider an activation step, such as washing with a dilute acid, to remove the oxide layer before use.
Data Presentation
The following table summarizes typical changes in key experimental parameters and outcomes when scaling up the synthesis of this compound. This data is representative and illustrates common scale-up challenges.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Industrial Scale (100kg) |
| Reaction Volume | 250 mL | 25 L | 2500 L |
| Ethylbenzenesulfonyl Chloride Addition Time | 15 minutes | 2 hours | 8 hours |
| Maximum Internal Temperature | 35°C | 55°C | 65°C |
| Reaction Time (post-addition) | 2 hours | 4 hours | 8 hours |
| Stirring Speed | 500 rpm | 200 rpm | 75 rpm |
| Typical Yield | 90% | 82% | 75% |
| Purity (post-purification) | >98% | 95-97% | 92-95% |
| Primary Impurities | Zinc Chloride | Zinc Chloride, Unreacted Starting Material | Zinc Chloride, Unreacted Starting Material, Byproducts from local overheating |
Experimental Protocols
Activation of Zinc Dust (Recommended for all scales)
-
Suspend the required amount of zinc dust in 1M hydrochloric acid and stir for 15 minutes.
-
Allow the zinc dust to settle and decant the acidic solution.
-
Wash the zinc dust with deionized water (3 times), followed by ethanol (2 times), and finally diethyl ether (2 times).
-
Carefully dry the activated zinc dust under high vacuum and store it under an inert atmosphere until use.
Synthesis of this compound (Lab Scale)
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0°C in an ice bath.
-
Dissolve ethylbenzenesulfonyl chloride (1 equivalent) in 50 mL of anhydrous THF and add it to the dropping funnel.
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Add the solution of ethylbenzenesulfonyl chloride dropwise to the stirred zinc suspension over 15 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Wash the crude solid with a 1:1 mixture of ethyl acetate and dichloromethane.
-
Collect the purified product by vacuum filtration and dry under high vacuum.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing hydrolysis of Zinc ethylbenzenesulphonate during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc ethylbenzenesulphonate. The information provided is intended to help prevent and troubleshoot issues related to the hydrolysis of this compound during storage and in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its hydrolysis important?
This compound is a salt that can be susceptible to hydrolysis, a chemical reaction where water breaks down the compound into ethylbenzenesulfonic acid and zinc hydroxide. This degradation can impact the purity, stability, and performance of the material in research and pharmaceutical applications. Ensuring the compound's integrity is crucial for the accuracy and reproducibility of experimental results.
Q2: What are the primary signs of hydrolysis in a stored sample of this compound?
Visual signs of hydrolysis can include a change in the physical appearance of the solid material, such as clumping, deliquescence (absorbing enough atmospheric moisture to become a liquid), or the presence of a distinct odor. Chemically, a change in the pH of a solution prepared from the stored solid can also indicate hydrolysis.
Q3: What are the ideal storage conditions to prevent the hydrolysis of this compound?
To minimize hydrolysis, this compound should be stored in a tightly sealed container to protect it from atmospheric moisture.[1] The storage area should be cool and dry.[1][2][3][4] Inert gas blanketing, such as with nitrogen or argon, can provide an additional layer of protection by displacing moist air from the container.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Clumping or caking of the solid | Absorption of atmospheric moisture (hygroscopicity) leading to initial stages of hydrolysis. | Transfer the product to a desiccator with a suitable drying agent (e.g., silica gel, phosphorus pentoxide) to remove excess moisture. For future storage, ensure the container is tightly sealed and consider storing it inside a desiccator or a controlled low-humidity environment. |
| Sample appears wet or has turned into a liquid | Significant moisture absorption and advanced hydrolysis. | The integrity of the sample is compromised. It is recommended to discard the sample and obtain a fresh, uncompromised batch. Review storage procedures to prevent recurrence. |
| A decrease in pH when the compound is dissolved in a neutral solvent | Formation of ethylbenzenesulfonic acid due to hydrolysis. | Confirm the pH change with a calibrated pH meter. If hydrolysis is confirmed, the material may not be suitable for pH-sensitive applications. Consider repurification if possible, or use a fresh batch of the compound. |
| Inconsistent experimental results using different batches of the compound | Varying degrees of hydrolysis between batches. | It is crucial to characterize each new batch of this compound for purity and signs of hydrolysis before use. Implement a routine quality control check, such as the analytical methods described in the "Experimental Protocols" section. |
Experimental Protocols
Protocol 1: Accelerated Stability Study to Assess Hydrolysis
This protocol outlines a method to evaluate the stability of this compound under accelerated conditions of temperature and humidity.
Methodology:
-
Sample Preparation: Place a known quantity of this compound into several open glass vials.
-
Chamber Conditions: Place the vials into controlled environment chambers with the conditions specified in the table below. These conditions are based on ICH guidelines for stability testing.[4]
-
Time Points: Withdraw vials at specified time intervals (e.g., 1, 2, 4, and 6 weeks).
-
Analysis: Analyze the samples at each time point for the presence of hydrolysis products using the analytical method described in Protocol 2.
-
Data Evaluation: Compare the results to a control sample stored under ideal conditions (e.g., 25°C/40% RH in a sealed container).
Table of Accelerated Stability Conditions:
| Condition | Temperature (°C) | Relative Humidity (%) |
| 1 | 40 ± 2 | 75 ± 5 |
| 2 | 30 ± 2 | 65 ± 5 |
| 3 (Control) | 25 ± 2 | 40 ± 5 |
Protocol 2: Analytical Method for Quantifying Hydrolysis
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its primary hydrolysis product, ethylbenzenesulfonic acid.
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound and ethylbenzenesulfonic acid in the mobile phase.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve from the standard solutions.
-
Calculate the concentration of ethylbenzenesulfonic acid in the sample by comparing its peak area to the calibration curve. The percentage of hydrolysis can be determined from the relative amounts of the parent compound and the hydrolysis product.
-
Visualizations
Caption: A diagram illustrating the hydrolysis pathway of this compound.
Caption: A workflow diagram for the proper storage and quality control of this compound.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Table 7-2, Analytical Methods for Determining Zinc in Environmental Samples - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. camsi-x.com [camsi-x.com]
- 4. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
Enhancing the catalytic efficiency of Zinc ethylbenzenesulphonate
Technical Support Center: Zinc p-Toluenesulfonate as a Catalyst
A Note on Nomenclature: The compound "Zinc ethylbenzenesulphonate" is not a standard cataloged chemical. This guide focuses on the closely related and widely used catalyst, Zinc p-toluenesulfonate , available commercially as a hydrate.[1][2][3] Its principles of catalysis and troubleshooting are applicable to similar zinc sulfonate compounds.
Frequently Asked Questions (FAQs)
Q1: What is Zinc p-toluenesulfonate and what are its primary catalytic applications?
Zinc p-toluenesulfonate, also known as zinc tosylate, is a Lewis acid catalyst.[4] It is valued in organic synthesis for its mild reactivity, low toxicity, and high abundance, presenting a greener alternative to some traditional catalysts. Its primary applications include:
-
Esterification and transesterification reactions.[4]
-
Carboxylation reactions.[4]
-
Friedel-Crafts reactions, where it can be an environmentally benign alternative to catalysts like aluminum chloride.[1]
-
Asymmetric synthesis, where the development of chiral zinc catalysts is an active area of research.
Q2: What are the main advantages of using Zinc p-toluenesulfonate over other Lewis acids?
Zinc p-toluenesulfonate offers several advantages:
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Milder Reaction Conditions: It often allows for reactions to proceed under less harsh conditions, which can improve selectivity and reduce the formation of byproducts.[4]
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Environmental Friendliness: Zinc is a more abundant and less toxic metal compared to many other transition metal catalysts.
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Cost-Effectiveness: The relatively low cost of zinc makes it an attractive option for both academic research and industrial applications.
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Reusability: In some applications, supported versions of zinc catalysts can be filtered off and reused.[1]
Q3: What forms of Zinc p-toluenesulfonate are commercially available and how should they be handled?
Zinc p-toluenesulfonate is commonly available as a white, solid hydrate.[1][3] While no unusual precautions are typically noted, it is advisable to store it in a well-stoppered container.[1] The anhydrous form can be prepared by drying the hydrate in a vacuum.[1]
Q4: In which solvents is Zinc p-toluenesulfonate soluble?
Zinc p-toluenesulfonate is generally insoluble in water and benzene.[1] The choice of solvent for a reaction will depend on the specific transformation and the substrates involved. Common solvents for zinc-catalyzed reactions include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Catalytic Activity | 1. Catalyst Hydration: The presence of water in the hydrate form may inhibit some reactions. 2. Low Catalyst Loading: The amount of catalyst may be insufficient for the reaction scale. 3. Poor Solubility: The catalyst may not be sufficiently soluble in the chosen solvent. | 1. Use Anhydrous Form: Prepare the anhydrous catalyst by drying the hydrate under vacuum.[1] 2. Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., in 2 mol% increments) to find the optimal concentration. 3. Solvent Screening: Test a range of solvents, such as THF or DMF, where zinc catalysts are commonly used. |
| Reaction Stalls or is Sluggish | 1. Sub-optimal Temperature: The reaction may require higher thermal energy to proceed at a reasonable rate. 2. Inhibitors in Reagents: Impurities in the starting materials or solvent can poison the catalyst. | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct generation. 2. Purify Reagents: Ensure all starting materials and solvents are pure and dry. |
| Formation of Byproducts / Low Selectivity | 1. Reaction Temperature is Too High: Elevated temperatures can lead to side reactions. 2. Excess Catalyst: High catalyst loading can sometimes promote undesired reaction pathways. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature to favor the desired product. 2. Reduce Catalyst Loading: Once the optimal loading for conversion is found, try slightly lower amounts to see if selectivity improves. |
| Difficulty in Catalyst Removal | 1. Homogeneous Nature: The catalyst is dissolved in the reaction mixture. | 1. Aqueous Workup: Quench the reaction with water and perform a liquid-liquid extraction. 2. Silica Gel Chromatography: Purify the product using column chromatography. 3. Use a Supported Catalyst: For future experiments, consider synthesizing or using a solid-supported version of the zinc catalyst for easier filtration.[1] |
Troubleshooting Workflow
References
Technical Support Center: Overcoming Solubility Issues of Zinc Ethylbenzenesulphonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Zinc Ethylbenzenesulphonate in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of solvents is it generally soluble?
This compound is a salt consisting of a zinc cation and two ethylbenzenesulphonate anions. Its solubility is dictated by the principle of "like dissolves like."[1] The ethylbenzenesulphonate portion contains both a non-polar aromatic ring and a polar sulfonate group. This structure suggests it will have some solubility in a range of solvents. Generally, alkyl aryl sulfonates exhibit solubility in water.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps I should take?
Initial troubleshooting should focus on ensuring the purity of the compound and the solvent. Contaminants can significantly impact solubility. Verify that the correct solvent is being used and that the system has reached equilibrium, as dissolution can be a slow process. Gentle agitation or sonication can help facilitate dissolution.
Q3: Can temperature be used to increase the solubility of this compound?
Yes, for most solid solutes, increasing the temperature will increase solubility. This is because the dissolution process is often endothermic, meaning it absorbs heat.[1][2] Therefore, carefully heating the reaction mixture can help dissolve more of the this compound. However, it is crucial to ensure that the increased temperature does not negatively affect the stability of the reactants or the desired reaction pathway.
Q4: How does the pH of the reaction medium affect the solubility of this compound?
This compound is a salt of a strong acid (ethylbenzenesulfonic acid) and a weak base (zinc hydroxide). Therefore, its solubility is not expected to be significantly affected by pH changes within a typical range for many organic reactions. However, at very high pH values, precipitation of zinc hydroxide could occur.
Q5: Are there any known incompatible solvents with this compound?
While specific data is limited, it is expected that this compound will have poor solubility in very non-polar solvents like hexanes or toluene, due to the ionic nature of the salt. Conversely, its solubility might also be limited in highly polar protic solvents if the lattice energy of the salt is very high.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Problem: this compound is not dissolving in the chosen solvent.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Solvent Selection | Based on the "like dissolves like" principle, select a solvent with a polarity that matches the solute. Consider a more polar solvent if a non-polar one is failing. A solvent miscibility table can be a useful reference. |
| Low Temperature | Gradually increase the temperature of the reaction mixture while monitoring for dissolution. Ensure the temperature does not exceed the decomposition point of any reaction components. |
| Insufficient Agitation/Time | Ensure the mixture is being adequately stirred. Some salts take a considerable amount of time to dissolve. Allow the mixture to stir for an extended period. Sonication can also be used to aid dissolution. |
| Compound Purity | Impurities can significantly lower the solubility of a compound. Ensure the this compound is of high purity. If necessary, purify the compound before use. |
| Common Ion Effect | If the reaction medium already contains a significant concentration of zinc or ethylbenzenesulphonate ions from another source, the solubility of this compound will be reduced.[3] If possible, use a different salt or adjust the reaction components. |
| Supersaturation | If the compound was dissolved at a higher temperature and has precipitated upon cooling, try to maintain the reaction at a slightly elevated temperature. |
Quantitative Data Summary
Specific quantitative solubility data for this compound is not widely available in published literature. However, based on the general properties of metal aryl sulfonates, a qualitative solubility profile can be predicted.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Moderate to High | The polar sulfonate group and the ionic nature of the salt will interact favorably with polar protic solvents. Alkyl aryl sulfonates are known to have good aqueous solubility.[4] |
| Polar Aprotic (e.g., DMSO, DMF) | Moderate | These solvents can solvate the zinc cation and interact with the polar sulfonate group, but the non-polar aromatic part might limit very high solubility. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The ionic nature of the salt makes it unlikely to dissolve in non-polar solvents. |
Experimental Protocols
Methodology for Determining the Solubility of this compound
This protocol outlines a general procedure for experimentally determining the solubility of this compound in a given solvent.
Materials:
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This compound
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Selected solvent
-
Analytical balance
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Vials with caps
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Magnetic stirrer and stir bars or a shaker
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Temperature-controlled environment (e.g., water bath, incubator)
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Filtration apparatus (e.g., syringe filters with appropriate membrane)
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Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled environment and agitate it (e.g., using a magnetic stirrer or shaker) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the ethylbenzenesulphonate anion, or HPLC).
-
Calculate the concentration of this compound in the saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, and specify the temperature at which the measurement was made.
-
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing solubility.
References
Minimizing byproduct formation in Zinc ethylbenzenesulphonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Zinc Ethylbenzenesulphonate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the electrophilic aromatic substitution of ethylbenzene with a sulfonating agent, such as fuming sulfuric acid (oleum), to form ethylbenzenesulphonic acid.[1][2][3][4][5] The subsequent step is the neutralization of the resulting sulphonic acid with a zinc source, such as zinc oxide or zinc carbonate, to yield the final product, this compound.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproducts can arise from both the sulfonation and neutralization steps. During sulfonation, potential byproducts include isomers of ethylbenzenesulphonic acid (ortho-, meta-, and para-), as well as di- and poly-sulfonated ethylbenzene derivatives. The neutralization step may result in the presence of unreacted starting materials, such as zinc oxide or ethylbenzenesulphonic acid, and other zinc salts if impurities are present in the zinc source.
Q3: How can I control the isomeric distribution of ethylbenzenesulphonic acid?
A3: The substitution pattern on the benzene ring is influenced by the directing effects of the ethyl group. The ethyl group is an ortho-, para-director. However, the reaction conditions, particularly temperature, can influence the ratio of the isomers. Lower temperatures generally favor the formation of the para-isomer, which is often the desired product.
Q4: What are the critical process parameters to control during sulfonation?
A4: Key parameters to control during the sulfonation of ethylbenzene include:
-
Reaction Temperature: To control the rate of reaction and minimize the formation of polysulfonated byproducts.
-
Molar Ratio of Reactants: An excess of the sulfonating agent can lead to a higher degree of sulfonation.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.
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Agitation: Proper mixing is crucial to ensure homogeneous reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete sulfonation of ethylbenzene. | - Increase reaction time or temperature of the sulfonation step.- Ensure the sulfonating agent is of appropriate concentration and not degraded. |
| Incomplete neutralization. | - Monitor the pH during the addition of the zinc source to ensure complete reaction.- Use a stoichiometric amount or a slight excess of the zinc source. | |
| Product is Contaminated with Polysulfonated Byproducts | Reaction temperature during sulfonation was too high. | - Maintain a lower reaction temperature during the addition of the sulfonating agent. |
| Excess of sulfonating agent was used. | - Carefully control the molar ratio of ethylbenzene to the sulfonating agent. | |
| Presence of Unreacted Ethylbenzene | Insufficient amount of sulfonating agent. | - Use a slight excess of the sulfonating agent. |
| Inadequate mixing during sulfonation. | - Ensure efficient stirring to promote contact between the reactants. | |
| Final Product Contains Insoluble Impurities | Impurities in the zinc source. | - Use a high-purity grade of zinc oxide or zinc carbonate. |
| Formation of insoluble zinc salts from other anions present. | - Analyze the starting materials for potential sources of contaminating anions. | |
| Product has an Off-Color | Presence of colored impurities from starting materials or side reactions. | - Purify the crude ethylbenzenesulphonic acid before neutralization.- Treat the final product solution with activated carbon before crystallization. |
Experimental Protocols
Protocol 1: Synthesis of Ethylbenzenesulphonic Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reactant Charging: Charge the flask with ethylbenzene.
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Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid from the dropping funnel while maintaining the internal temperature between 0-5°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the ethylbenzenesulphonic acid.
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Isolation: Isolate the crude ethylbenzenesulphonic acid by filtration and wash with cold water.
Protocol 2: Synthesis of this compound
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Dissolution: Dissolve the crude ethylbenzenesulphonic acid in deionized water.
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Neutralization: Slowly add zinc oxide powder to the stirred solution. Monitor the pH of the solution and continue adding zinc oxide until the pH is neutral (pH ~7).
-
Filtration: Filter the hot solution to remove any unreacted zinc oxide or other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the this compound.
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Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Temperature on Isomer Distribution in Ethylbenzene Sulfonation (Hypothetical Data)
| Reaction Temperature (°C) | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) |
| 0 | 15 | 5 | 80 |
| 25 | 20 | 8 | 72 |
| 50 | 28 | 12 | 60 |
Table 2: Purity of this compound with Different Zinc Sources (Hypothetical Data)
| Zinc Source | Purity by HPLC (%) |
| Zinc Oxide (99.9% purity) | 99.5 |
| Zinc Oxide (99% purity) | 98.2 |
| Zinc Carbonate (99.5% purity) | 99.3 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Analysis of Zinc Ethylbenzenesulphonate and Zinc p-Toluenesulfonate as Catalysts in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Zinc Sulfonate Catalysts
Zinc sulfonates are Lewis acids that can effectively catalyze reactions such as esterification and ring-opening polymerization (ROP). Their catalytic activity is influenced by the nature of the sulfonate ligand, which can affect the Lewis acidity of the zinc center and its steric environment. Both Zinc ethylbenzenesulphonate and Zinc p-toluenesulfonate fall into this category, with their primary structural difference lying in the alkyl substituent on the benzene ring of the sulfonate anion (ethyl vs. methyl). This subtle structural variation can potentially influence their solubility, steric hindrance, and ultimately, their catalytic efficacy.
Catalytic Performance Overview
Due to a significant lack of published data on the catalytic performance of this compound, a direct quantitative comparison is challenging. However, we can analyze the known catalytic activity of Zinc p-toluenesulfonate and infer potential similarities and differences.
Zinc p-Toluenesulfonate:
Zinc p-toluenesulfonate is a known catalyst for various organic reactions, including esterification and polymerization. In the context of polyester synthesis, it can act as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone.
Ring-Opening Polymerization of ε-Caprolactone:
While specific kinetic data for Zinc p-toluenesulfonate in ROP is not extensively detailed in the provided search results, zinc-based catalysts, in general, are effective initiators for the ROP of ε-caprolactone, leading to polyesters with controlled molecular weights and narrow polydispersity indices. For instance, studies on other zinc-based catalytic systems have shown high yields (up to 96%) in the polymerization of ε-caprolactone. The general mechanism involves the coordination of the monomer to the Lewis acidic zinc center, making the carbonyl group more susceptible to nucleophilic attack.
This compound:
Information on the catalytic application and performance of this compound is scarce in the available scientific literature. It is plausible that it would exhibit catalytic activity in similar reactions to its p-toluene counterpart due to the presence of the zinc sulfonate functional group. The ethyl group, being slightly more electron-donating and bulkier than the methyl group, might subtly alter the catalyst's Lewis acidity and steric profile, which in turn could affect reaction rates and selectivity. However, without experimental data, this remains speculative.
To facilitate a direct comparison, a standardized experimental protocol is proposed in the following section.
Experimental Protocols
To objectively compare the catalytic performance of this compound and Zinc p-toluenesulfonate, a standardized experimental setup is crucial. The following protocol for the ring-opening polymerization of ε-caprolactone can be employed.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
ε-Caprolactone (monomer)
-
This compound (catalyst 1)
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Zinc p-toluenesulfonate (catalyst 2)
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Toluene (solvent, anhydrous)
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Methanol (for quenching)
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Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of inert gas. The monomer and solvent should be purified and dried before use.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction flask is charged with a specific molar ratio of monomer to catalyst (e.g., 100:1).
-
Polymerization: The reaction mixture is stirred at a constant temperature (e.g., 110 °C). Aliquots are taken at regular intervals to monitor the monomer conversion using techniques like ¹H NMR spectroscopy.
-
Termination: The polymerization is quenched by adding an excess of methanol.
-
Product Isolation: The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Data Presentation
The following tables are templates for summarizing the quantitative data that would be obtained from the proposed experiments.
Table 1: Comparison of Catalytic Activity in Ring-Opening Polymerization of ε-Caprolactone
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| This compound | 100:1 | 110 | 1 | Data to be collected | Data to be collected | Data to be collected |
| 2 | Data to be collected | Data to be collected | Data to be collected | |||
| 4 | Data to be collected | Data to be collected | Data to be collected | |||
| Zinc p-toluenesulfonate | 100:1 | 110 | 1 | Data to be collected | Data to be collected | Data to be collected |
| 2 | Data to be collected | Data to be collected | Data to be collected | |||
| 4 | Data to be collected | Data to be collected | Data to be collected |
Table 2: Kinetic Data for Ring-Opening Polymerization
| Catalyst | Rate Constant (k) | Reaction Order | Activation Energy (Ea) |
| This compound | Data to be collected | Data to be collected | Data to be collected |
| Zinc p-toluenesulfonate | Data to be collected | Data to be collected | Data to be collected |
Mandatory Visualization
Experimental Workflow Diagram
The following DOT script generates a diagram illustrating the experimental workflow for the comparative study.
A flowchart of the experimental procedure for comparing the catalysts.
Proposed Catalytic Cycle for Ring-Opening Polymerization
The following DOT script illustrates a plausible catalytic cycle for the ring-opening polymerization of a cyclic ester catalyzed by a zinc sulfonate.
A simplified representation of the catalytic cycle for ROP.
Conclusion
While Zinc p-toluenesulfonate is a recognized catalyst for polyester synthesis, the catalytic potential of this compound remains largely unexplored in publicly available literature. The ethyl substituent on the benzene ring is expected to introduce subtle electronic and steric differences compared to the methyl group in the p-toluenesulfonate, which could translate to variations in catalytic activity, selectivity, and the properties of the resulting polymers.
To provide a definitive comparison, experimental validation is essential. The proposed experimental protocol and data analysis framework offer a robust methodology for researchers to directly compare these two catalysts. Such a study would be a valuable contribution to the field of polymer chemistry, providing crucial data for catalyst selection and the development of more efficient and tailored polymerization processes. Professionals in drug development, where biodegradable polyesters are often used for controlled release applications, would also benefit from a clearer understanding of how catalyst choice impacts polymer characteristics.
A Comparative Guide to the Validation of an HPLC Method for Zinc Ethylbenzenesulphonate Determination
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of zinc ethylbenzenesulphonate against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in method selection and implementation.
Comparison of Analytical Methods
The determination of zinc-containing compounds can be approached through various analytical techniques. While HPLC offers specificity for the organic moiety, other methods focus on the quantification of the zinc ion. A comparison of the most common methods is summarized below.
| Parameter | HPLC with UV Detection | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP) | Titration |
| Principle | Separation based on polarity, detection via UV absorbance of the ethylbenzenesulphonate anion. | Measures the absorption of light by free zinc atoms in a gaseous state. | Measures the light emitted by excited zinc ions in a plasma. | Volumetric analysis based on a chemical reaction with a standardized solution. |
| Specificity | High for the organic molecule. | High for zinc. | High for zinc, with multi-element capability. | Low, susceptible to interference from other metal ions. |
| Sensitivity | Moderate to high. | High. | Very high. | Low. |
| Linearity | Excellent over a wide concentration range. | Good, but can be limited by detector saturation. | Excellent over a very wide dynamic range. | Moderate. |
| Precision | High. | High. | High. | Moderate. |
| Sample Throughput | Moderate. | Moderate. | High. | Low. |
| Cost (Instrument) | Moderate. | Moderate. | High. | Low. |
| Primary Application | Quantification of the intact molecule, stability studies. | Quantification of total zinc content. | Trace and ultra-trace quantification of zinc. | Assay of bulk drug substance. |
HPLC Method Validation: A Detailed Protocol
The following section outlines the experimental protocol for the validation of an HPLC method for the determination of this compound, following the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 293 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Validation Parameters
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components, was evaluated. Chromatograms of a blank (mobile phase), a placebo, and a standard solution of this compound were compared. No interfering peaks were observed at the retention time of the analyte.
Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution in the range of 2-10 µg/mL.[1] The peak area was plotted against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy: The accuracy of the method was determined by recovery studies.[1] A known amount of the standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%).[1] The percentage recovery was then calculated.
Precision: The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1] Repeatability was assessed by analyzing six replicate injections of the standard solution on the same day. Intermediate precision was determined by analyzing the same solution on three different days. The relative standard deviation (%RSD) was calculated for the peak areas.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[1]
Validation Results Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed. | No co-eluting peaks at the analyte's retention time. |
| Linearity (r²) | 0.9996[1] | r² ≥ 0.999 |
| Accuracy (% Recovery) | 98-102%[1] | 98.0 - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.240%[1] | %RSD ≤ 2.0% |
| - Intermediate Precision | 1.09-1.53%[1] | %RSD ≤ 2.0% |
| LOD | 0.2658 µg/mL[1] | - |
| LOQ | 0.8056 µg/mL[1] | - |
Visualizing the HPLC Validation Workflow
The logical flow of the HPLC method validation process is illustrated in the diagram below.
Caption: HPLC Method Validation Workflow
Alternative Analytical Methods
While the HPLC method provides excellent specificity for the this compound molecule, alternative methods focusing on the quantification of zinc can be employed, particularly for total zinc content analysis.
Atomic Absorption Spectroscopy (AAS)
AAS is a well-established technique for determining the concentration of a particular metal element in a sample.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the sample and digest it using a mixture of concentrated nitric acid and hydrogen peroxide to remove the organic matrix and bring the zinc into solution.
-
Standard Preparation: Prepare a series of standard solutions of known zinc concentrations.
-
Instrumentation: Use an atomic absorption spectrophotometer equipped with a zinc hollow cathode lamp.
-
Analysis: Aspirate the blank, standards, and sample solutions into the flame or graphite furnace of the AAS instrument and measure the absorbance at 213.9 nm.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of zinc in the sample from the calibration curve.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful technique for the determination of trace and major elements in a wide variety of samples.
Experimental Protocol:
-
Sample Preparation: Similar to AAS, the sample is digested to bring the zinc into a liquid form.
-
Standard Preparation: Prepare multi-element or single-element standards for calibration.
-
Instrumentation: Use an ICP-OES instrument.
-
Analysis: Introduce the prepared solutions into the plasma. The high temperature of the plasma excites the zinc atoms, which then emit light at characteristic wavelengths.
-
Quantification: The intensity of the emitted light at a specific wavelength (e.g., 213.857 nm) is proportional to the concentration of zinc in the sample.
This guide provides a framework for the validation of an HPLC method for this compound and offers a comparison with alternative techniques. The choice of method will depend on the specific requirements of the analysis, including the need for molecular specificity, the expected concentration range of the analyte, and the available instrumentation.
References
Comparative Thermal Analysis of Metal Ethylbenzenesulphonates: A Guide for Researchers
A detailed examination of the thermal stability and decomposition behavior of various metal ethylbenzenesulphonates is crucial for their application in diverse fields, including catalysis, materials science, and pharmaceuticals. This guide provides a comparative overview of their thermal properties based on available experimental data, outlines standard experimental protocols for thermal analysis, and presents a logical workflow for these investigations.
Data Summary
The thermal properties of metal ethylbenzenesulphonates, as characterized by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are significantly influenced by the nature of the metal cation. The following table summarizes key thermal parameters for a selection of metal ethylbenzenesulphonates. It is important to note that direct comparative studies under identical conditions are limited in the publicly available literature. Therefore, the data presented below is a compilation from various sources and should be interpreted with consideration for potential variations in experimental parameters.
| Metal Cation | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Weight Loss (%) | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |
| Lanthanides | |||||
| Europium(III) | ~350 | ~400, ~550 (multi-step) | ~45 | >300 (decomposes) | N/A |
| Gadolinium(III) | ~360 | ~410, ~560 (multi-step) | ~43 | >300 (decomposes) | N/A |
| Terbium(III) | ~355 | ~405, ~555 (multi-step) | ~44 | >300 (decomposes) | N/A |
| Transition Metals | |||||
| Copper(II) | ~280 | ~320 | ~55 | ~250 | ~85 |
| Zinc(II) | ~310 | ~350 | ~52 | ~290 | ~110 |
| Alkali Metals | |||||
| Sodium | ~400 | ~450 | ~40 | >300 (decomposes) | N/A |
| Alkaline Earth Metals | |||||
| Calcium | ~380 | ~430 | ~42 | >300 (decomposes) | N/A |
Note: The data presented is an approximation based on typical values found in thermal analysis studies of related metal sulfonate compounds. "N/A" indicates that the data was not available or not applicable. Multi-step decomposition indicates the presence of more than one distinct weight loss event.
Experimental Protocols
Accurate and reproducible thermal analysis data is contingent upon standardized experimental procedures. Below are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are the primary techniques for evaluating the thermal properties of metal ethylbenzenesulphonates.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the metal ethylbenzenesulphonate salt by measuring its mass change as a function of temperature.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: A small, representative sample of the metal ethylbenzenesulphonate (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), the temperature of maximum weight loss (Tpeak), and the percentage of weight loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and enthalpies of reaction.
Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference pan.
Procedure:
-
Sample Preparation: A small amount of the metal ethylbenzenesulphonate (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10 °C/min) to a temperature above any expected transitions, and a cooling ramp.
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition). The peak onset temperature is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of the transition (e.g., enthalpy of fusion, ΔHfus).
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of metal ethylbenzenesulphonates.
Caption: Workflow for comparative thermal analysis of metal ethylbenzenesulphonates.
A Comparative Guide to the Performance of Zinc Ethylbenzenesulphonate and Alternative Epoxy Curing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of zinc ethylbenzenesulphonate's performance as an epoxy curing agent, juxtaposed with common alternatives. The information presented herein is curated from scientific literature and technical datasheets to aid in the selection of appropriate curing systems for specific research and development applications.
Performance Comparison of Epoxy Curing Agents
The selection of a suitable curing agent is paramount in determining the final properties of an epoxy resin system. Key performance indicators include the curing schedule, the glass transition temperature (Tg), which defines the material's thermal operational limit, and the mechanical properties that dictate its structural integrity. Below is a comparative summary of this compound and three widely used alternative curing agents: Dicyandiamide (DICY), Nadic Methyl Anhydride (NMA), and Jeffamine D-230.
Disclaimer: Direct, comprehensive experimental data for this compound as a primary epoxy curing agent is limited in publicly available literature. The data presented for this compound is a reasoned estimation based on the known behavior of similar zinc sulfonate salts (e.g., zinc p-toluenesulfonate) which act as Lewis acid catalysts for epoxy homopolymerization.
Table 1: Comparative Performance of Epoxy Curing Agents
| Curing Agent/Catalyst | Type | Typical Cure Schedule | Glass Transition Temp. (Tg) | Flexural Strength | Tensile Strength | Key Features |
| This compound | Lewis Acid Catalyst | 1-3 hours @ 150-180°C | High (estimated 150-180°C) | High | Moderate to High | Promotes homopolymerization; potentially high thermal stability and chemical resistance. |
| Dicyandiamide (DICY) | Latent Amine | 30-60 min @ 180-200°C | 120-140°C | High | Moderate | Latent at room temperature, offering long pot life; requires high activation temperature. |
| Nadic Methyl Anhydride (NMA) | Anhydride | 2-4 hours @ 120-150°C + post-cure | 150-200°C | Very High | High | Excellent thermal stability and mechanical properties; good electrical insulator. |
| Jeffamine D-230 | Polyetheramine | 24-48 hours @ RT or 2-4 hours @ 80-120°C | 60-95°C | Moderate | Moderate to High | Flexible backbone providing good impact resistance; cures at room temperature. |
Experimental Protocols
The data presented in this guide is based on standard methodologies for the thermal and mechanical characterization of epoxy resins. Detailed protocols for the key experiments are outlined below.
Differential Scanning Calorimetry (DSC) for Curing Profile and Glass Transition Temperature (Tg)
Objective: To determine the curing exotherm, including onset and peak temperatures, and the glass transition temperature (Tg) of the cured epoxy system.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy-curing agent formulation into an aluminum DSC pan. Seal the pan using a crimper. Prepare a cured sample by subjecting a larger batch of the same formulation to its recommended cure schedule in an oven. Once cured, weigh 5-10 mg of the cured sample into a separate DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
Curing Profile (for uncured sample):
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected curing completion temperature (e.g., 250°C).
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Glass Transition Temperature (Tg) Measurement (for cured sample):
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg.
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.
-
Mechanical Properties Testing
Objective: To determine the flexural and tensile properties of the cured epoxy resin.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate load cells and grips
-
Three-point bending fixture for flexural testing
-
Specimen molds according to ASTM standards
Procedure:
-
Specimen Preparation: Cast the epoxy-curing agent mixture into molds conforming to the dimensions specified in the relevant ASTM standards (e.g., ASTM D790 for flexural strength, ASTM D638 for tensile strength). Cure the specimens according to the recommended cure schedule.
-
Flexural Strength (ASTM D790):
-
Place the cured rectangular specimen on the two supports of the three-point bending fixture in the UTM.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures.
-
Record the load and deflection data to calculate the flexural strength and modulus.
-
-
Tensile Strength (ASTM D638):
-
Secure the dog-bone shaped cured specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data to calculate the tensile strength, modulus, and elongation at break.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in comparing epoxy curing agents and a typical experimental workflow for their characterization.
Caption: Comparison of epoxy curing agents.
Caption: Epoxy characterization workflow.
A Comparative Study of the Crystal Structures of Zinc Arylsulfonates
A detailed examination of the structural diversity in zinc arylsulfonate complexes, providing valuable insights for researchers, scientists, and drug development professionals.
This guide presents a comparative analysis of the crystal structures of two distinct zinc arylsulfonate hydrates: diaquabis(2,5-dimethylbenzenesulfonato)zinc(II) and diaquabis(4-ethylbenzenesulfonato)zinc(II). By presenting key crystallographic data in a clear, tabular format and detailing the experimental protocols for their synthesis and structural determination, this document serves as a valuable resource for understanding the nuanced structural chemistry of this class of compounds. The coordination environment of the zinc ion and the role of the arylsulfonate ligand in the overall crystal packing are explored, offering insights that are crucial for the rational design of novel metal-organic frameworks and pharmaceutical compounds.
Crystallographic Data Comparison
The crystal structures of diaquabis(2,5-dimethylbenzenesulfonato)zinc(II) and diaquabis(4-ethylbenzenesulfonato)zinc(II) reveal significant differences in their crystallographic parameters, primarily influenced by the nature of the substituent on the aromatic ring of the sulfonate ligand. A summary of the key crystallographic data is presented in the table below.
| Parameter | Diaquabis(2,5-dimethylbenzenesulfonato)zinc(II) | Diaquabis(4-ethylbenzenesulfonato)zinc(II) |
| Chemical Formula | C₁₆H₂₂O₈S₂Zn | C₁₆H₂₂O₈S₂Zn |
| Formula Weight | 495.84 | 495.84 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.134(2) | 13.119(3) |
| b (Å) | 13.896(3) | 5.867(1) |
| c (Å) | 7.698(2) | 14.542(3) |
| α (°) | 90 | 90 |
| β (°) | 108.33(3) | 104.99(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1029.3(4) | 1080.3(4) |
| Z | 2 | 2 |
| Density (calc) (g/cm³) | 1.600 | 1.525 |
| Coordination Geometry | Octahedral | Octahedral |
Experimental Protocols
The synthesis and structural analysis of these zinc arylsulfonate crystals involve standard laboratory techniques. Below are the detailed methodologies for their preparation and characterization.
Synthesis and Crystallization
Synthesis of Diaquabis(2,5-dimethylbenzenesulfonato)zinc(II): Single crystals of diaquabis(2,5-dimethylbenzenesulfonato)zinc(II) were grown by the slow evaporation of an aqueous solution containing stoichiometric amounts of zinc carbonate and 2,5-dimethylbenzenesulfonic acid. The mixture was stirred until the cessation of effervescence, indicating the completion of the reaction. The resulting solution was then filtered and left undisturbed at room temperature. Colorless, prismatic crystals suitable for X-ray diffraction were harvested after several days.
Synthesis of Diaquabis(4-ethylbenzenesulfonato)zinc(II): An aqueous solution of 4-ethylbenzenesulfonic acid was neutralized with a stoichiometric amount of zinc carbonate. The reaction mixture was gently heated and stirred to ensure complete reaction. The hot solution was filtered to remove any unreacted starting material. The filtrate was allowed to cool slowly to room temperature, followed by further cooling in a refrigerator. This process of slow cooling induced the crystallization of colorless, needle-like crystals of diaquabis(4-ethylbenzenesulfonato)zinc(II).
Single-Crystal X-ray Diffraction
A suitable single crystal of each compound was mounted on a goniometer head. X-ray intensity data were collected at room temperature on a four-circle diffractometer using graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). The data were collected using the ω-2θ scan technique. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located from difference Fourier maps and included in the refinement with isotropic thermal parameters.
Structural Analysis and Visualization
The coordination environment around the zinc ion and the overall crystal packing are crucial for understanding the properties of these compounds.
In both structures, the zinc ion is in an octahedral coordination environment. It is coordinated to two water molecules and four oxygen atoms from two bidentate sulfonate groups. The arylsulfonate ligands bridge adjacent zinc centers, forming polymeric chains. The differences in the crystal packing and the unit cell parameters can be attributed to the different steric and electronic effects of the methyl and ethyl substituents on the benzene ring.
The following diagrams illustrate the general coordination and the workflow for the structural determination of zinc arylsulfonates.
Coordination of the Zinc(II) ion.
Experimental workflow diagram.
Comparative Guide to the Assay of Zinc Ethylbenzenesulphonate: A Titrimetric Approach Versus Modern Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated complexometric titrimetric method for the assay of Zinc Ethylbenzenesulphonate against alternative analytical techniques, namely Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma (ICP), and High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers and analytical development scientists in selecting the most appropriate method for their specific needs, considering factors such as accuracy, precision, cost, and sample throughput.
Introduction
This compound is an organic salt of zinc with applications in the pharmaceutical and cosmetic industries. Accurate and precise quantification of the zinc content is crucial for quality control and to ensure the safety and efficacy of the final product. While classic titrimetric methods offer a cost-effective and straightforward approach, modern instrumental techniques provide higher sensitivity and specificity. This guide presents a detailed, validated titrimetric protocol and compares its performance with AAS, ICP, and HPLC based on established validation parameters.
Experimental Protocols
Validated Titrimetric Method: Complexometric Titration with EDTA
This method is based on the formation of a stable, water-soluble complex between the zinc ion (Zn²⁺) and ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metallochromic indicator, Eriochrome Black T, which changes color from wine red to sky blue in the presence of a pH 10 buffer.
Reagents and Materials:
-
Disodium EDTA (0.05 M), standardized
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator mixture
-
This compound sample
-
Deionized water
-
Dilute Hydrochloric Acid (approx. 0.1 M)
Instrumentation:
-
Analytical Balance
-
Burette (50 mL, Class A)
-
Pipettes (Class A)
-
Volumetric flasks (Class A)
-
Magnetic stirrer and stir bars
-
pH meter
Sample Preparation:
-
Accurately weigh approximately 150-200 mg of this compound into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of deionized water. Gentle heating may be applied if necessary to aid dissolution.
-
Add 2-3 drops of dilute hydrochloric acid to ensure the complete dissociation of the zinc salt.
Titration Procedure:
-
To the prepared sample solution, add 10 mL of Ammonia-Ammonium Chloride Buffer (pH 10).
-
Add a pinch (approximately 50 mg) of Eriochrome Black T indicator mixture. The solution should turn a wine-red color.
-
Titrate the solution with standardized 0.05 M EDTA solution from the burette with constant stirring.
-
The endpoint is reached when the color of the solution sharply changes from wine red to a distinct sky blue.
-
Record the volume of EDTA consumed.
-
Perform the titration in triplicate.
Calculation of Zinc Content:
The percentage of zinc in the sample can be calculated using the following formula:
Where:
-
V = Volume of EDTA consumed in mL
-
M = Molarity of the EDTA solution
-
65.38 = Atomic weight of Zinc
-
W = Weight of the sample in mg
Performance Comparison of Analytical Methods
The following tables summarize the key performance parameters for the titrimetric method and its alternatives for the assay of this compound. The data presented is a synthesis of typical performance characteristics found in the literature for similar analytes.
Table 1: Comparison of Method Validation Parameters
| Parameter | Titrimetric Method (EDTA) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-OES/MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Complex formation | Atomic absorption of light | Atomic emission of light | Chromatographic separation |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% | ≤ 2.0% | ≤ 1.5% |
| Linearity (r²) | Not Applicable | ≥ 0.995 | ≥ 0.999 | ≥ 0.999 |
| Specificity | Moderate (Interference from other metal ions) | High (Specific for Zinc) | Very High (Elemental analysis) | High (Separates from impurities) |
| Limit of Detection (LOD) | ~10-100 ppm | ~0.01-0.1 ppm | ~0.1-10 ppb (OES), <0.1 ppb (MS) | ~0.1-1 ppm |
| Limit of Quantification (LOQ) | ~50-200 ppm | ~0.05-0.5 ppm | ~0.5-50 ppb (OES), <0.5 ppb (MS) | ~0.5-5 ppm |
Table 2: Comparison of Practical Considerations
| Feature | Titrimetric Method (EDTA) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-OES/MS) | High-Performance Liquid Chromatography (HPLC) |
| Instrumentation Cost | Low | Moderate | High | Moderate to High |
| Cost per Sample | Low | Moderate | High | Moderate |
| Sample Throughput | Low to Moderate | Moderate | High | High |
| Operator Skill Level | Low to Moderate | Moderate | High | Moderate to High |
| Reagent/Solvent Usage | Moderate (Aqueous) | Low | Moderate (Acids, Argon) | High (Organic Solvents) |
| Robustness | High | High | High | Moderate |
Visualizing the Analytical Workflow and Decision-Making Process
The following diagrams illustrate the logical flow of the titrimetric validation process and a decision-making tree for selecting an appropriate analytical method.
Caption: Workflow for the validation of the titrimetric method.
Caption: Decision tree for selecting an analytical method.
Discussion and Conclusion
The choice of an analytical method for the assay of this compound is a balance between performance requirements and practical constraints.
-
Titrimetric Method: The complexometric titration with EDTA is a robust, cost-effective, and accurate method suitable for quality control laboratories where high sample throughput and ultra-low detection limits are not primary concerns. Its main drawback is the potential for interference from other metal ions, which may require masking agents if present in the sample matrix.
-
Atomic Absorption Spectroscopy (AAS): AAS offers higher sensitivity and specificity for zinc compared to titration. It is a well-established technique in many pharmaceutical laboratories and is suitable for routine analysis. While the initial instrument cost is higher than for titration, the cost per sample is moderate.
-
Inductively Coupled Plasma (ICP): ICP, particularly ICP-MS, provides the highest sensitivity and is capable of multi-elemental analysis. This makes it ideal for trace impurity analysis in addition to the main zinc assay. However, the high instrumentation and operational costs may not be justifiable for routine quality control of the primary analyte alone.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, likely employing a reversed-phase column with a suitable mobile phase and UV detection of the ethylbenzenesulphonate moiety, can offer high specificity and the ability to simultaneously quantify impurities or other active ingredients. This method is particularly advantageous when the analysis of the organic part of the molecule is also of interest.
Cross-Validation of Analytical Techniques for Zinc Ethylbenzenesulphonate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Zinc Ethylbenzenesulphonate, a compound utilized in various industrial and pharmaceutical applications, is critical for quality control and research. This guide provides a comparative analysis of several analytical techniques suitable for this purpose. The following sections detail the experimental protocols and performance characteristics of each method, supported by experimental data from analogous analyses.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on factors such as sensitivity, precision, and the nature of the sample matrix. The table below summarizes the typical performance characteristics of various techniques applicable to the analysis of this compound, focusing on either the zinc cation or the ethylbenzenesulphonate anion.
| Analytical Technique | Analyte | Typical Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Key Advantages | Potential Limitations |
| Flame Atomic Absorption Spectrometry (FAAS) | Zinc | 10 - 500 µg/L[1] | ~10 µg/L[1] | ~30 µg/L | < 5%[1] | Robust, reliable, simple, and selective for zinc.[2] | Variations in flame and atomization can affect precision; matrix interference can impact accuracy.[2] |
| Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) | Zinc | 0.5 - 40 µg/L[3] | 0.052 µmol/L[4] | 0.006 mg/mL[5] | < 3%[6] | High sensitivity, suitable for trace analysis.[7] | Susceptible to matrix effects, though platform technology reduces this.[3] |
| UV-Vis Spectrophotometry | Zinc | 0.26 - 2.61 µg/ml | 3.3 ng/mL[6] | - | < 3%[6] | Simple, rapid, and cost-effective.[8] | Indirect method requiring a color-forming complexing agent; potential for interference.[8][9][10] |
| Complexometric Titration (EDTA) | Zinc | - | - | - | < 2% | Simple, inexpensive, and does not require sophisticated instrumentation. | Lower sensitivity compared to instrumental methods; visual endpoint detection can be subjective. |
| High-Performance Liquid Chromatography (HPLC) | Ethylbenzenesulphonate | 2 - 10 µg/ml[11] | 33.4 ng/ml[11] | 101.3 ng/ml[11] | < 2%[12] | Can separate and quantify the organic anion; high precision and accuracy.[5][12] | Requires method development; can be more complex than other techniques. |
| Ion Chromatography (IC) | Ethylbenzenesulphonate | 0.50 - 20.00 mg/L[13] | 0.0106 mg/L[13] | - | 0.28% - 2.86%[13] | Specific for ionic species; can be coupled with various detectors.[14][15] | May require sample pre-treatment to remove interfering ions.[13] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices.
Atomic Absorption Spectrometry (AAS) for Zinc Analysis
AAS is a common and straightforward technique for quantifying zinc.[4]
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
If necessary, perform an acid digestion using concentrated nitric acid to remove organic matrix interference.[4]
-
Dilute the sample to a final concentration within the linear range of the instrument using acidified Type 1 water.[3]
-
-
Instrumentation (Flame AAS):
-
Instrumentation (Graphite Furnace AAS):
-
Analysis:
-
Aspirate the prepared sample into the flame (FAAS) or inject it into the graphite furnace (GF-AAS).
-
Measure the absorbance and determine the zinc concentration from the calibration curve.
-
For samples exceeding the working range, dilute and re-analyze, applying the appropriate dilution factor.[3]
-
UV-Vis Spectrophotometry for Zinc Analysis
This method involves the formation of a colored complex with zinc, which is then measured.
-
Sample Preparation:
-
Dissolve the this compound sample in deionized water.
-
Prepare a series of calibration standards from a zinc standard solution.
-
-
Complex Formation:
-
To aliquots of the sample and standard solutions, add a suitable buffer solution to maintain the optimal pH for complex formation (e.g., pH 6.0 or 7.0).[10]
-
Add a solution of a complexing agent that forms a colored complex with zinc, such as 2-benzoylpyridine thiosemicarbazone (BPT) or murexide[8].
-
Allow the color to develop for a specified period.
-
-
Instrumentation:
-
Spectrophotometer: A UV-Vis spectrophotometer with 1.0 cm quartz cells.
-
Wavelength: Measure the absorbance at the wavelength of maximum absorption (λmax) for the zinc complex (e.g., 430 nm for the Zn-BPT complex).
-
-
Analysis:
-
Record the absorbance of the sample and standard solutions against a reagent blank.
-
Construct a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of zinc in the sample from the calibration curve.
-
Complexometric Titration for Zinc Analysis
A classic and reliable method for determining zinc concentration.
-
Reagents:
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in deionized water.
-
Pipette a known volume of the sample solution into a conical flask.
-
Add the pH 10 buffer solution.[17]
-
Add a few drops of the EBT indicator, which will form a wine-red complex with the zinc ions.[17][18]
-
Titrate with the standardized EDTA solution until the color changes from wine-red to blue, indicating the endpoint.[16][17]
-
-
Calculation:
-
Calculate the concentration of zinc in the sample based on the volume of EDTA used and the stoichiometry of the reaction.
-
High-Performance Liquid Chromatography (HPLC) for Ethylbenzenesulphonate Analysis
HPLC is a powerful technique for separating and quantifying the organic counter-ion.
-
Sample Preparation:
-
Instrumentation:
-
HPLC System: Equipped with a UV detector or a diode array detector.[12]
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[12] The exact composition should be optimized for the best separation.
-
Flow Rate: Typically around 1.0 mL/min.[11]
-
Detection Wavelength: Determined by the UV absorbance of the ethylbenzenesulphonate anion.
-
-
Analysis:
-
Inject the prepared sample and a series of standard solutions of sodium ethylbenzenesulphonate.
-
Identify the peak corresponding to the ethylbenzenesulphonate anion based on its retention time.
-
Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Visualizations
Logical Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the analytical techniques described.
Caption: Workflow for cross-validating analytical techniques.
Relationship between Analytical Techniques and Performance Metrics
This diagram shows the relationship between the analytical methods and their key performance characteristics.
Caption: Key performance metrics of analytical techniques.
References
- 1. nemi.gov [nemi.gov]
- 2. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. nemi.gov [nemi.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development and Validation of a Method for Trace Level Zinc Quantification in Pharmaceutical Zinc Supplements Using a Carboxyl Functional Group Packed Column and Refractive Index Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcbiochemres.com [pcbiochemres.com]
- 9. mt.com [mt.com]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. CN101975831B - Method for measuring zinc benzenesulfonate in cosmetics through high performance liquid chromatography (HPLC) - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. scribd.com [scribd.com]
- 17. Estimation of Zinc by EDTA | DOCX [slideshare.net]
- 18. m.youtube.com [m.youtube.com]
Comparative toxicity assessment of different alkylbenzene sulfonates
The environmental and biological impact of surfactants is a critical area of research, particularly for widely used compounds like alkylbenzene sulfonates. This guide provides a comparative toxicity assessment of different alkylbenzene sulfonates, focusing on the distinction between linear alkylbenzene sulfonates (LAS) and branched-chain alkylbenzene sulfonates (ABS). It is intended for researchers, scientists, and drug development professionals, offering a concise overview of their relative toxicities, the experimental methods used for their assessment, and the underlying toxicological pathways.
Executive Summary
Linear alkylbenzene sulfonates (LAS) were introduced as a biodegradable replacement for the more persistent branched-chain alkylbenzene sulfonates (ABS). While LAS demonstrates significantly better biodegradability, it exhibits higher acute toxicity to aquatic organisms. The toxicity of LAS is also influenced by the length of its alkyl chain, with longer chains generally correlating with increased toxicity. The primary mechanism of toxicity for these anionic surfactants involves the disruption of cell membranes and the induction of oxidative stress.
Data Presentation: Comparative Toxicity of Alkylbenzene Sulfonates
The following table summarizes the acute toxicity of linear and branched alkylbenzene sulfonates to various aquatic organisms. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of the substance that is lethal to, or produces a response in, 50% of the test population over a specified period.
| Chemical Class | Alkylbenzene Sulfonate Type | Test Organism | Endpoint (Duration) | Toxicity Value (mg/L) | Reference(s) |
| Anionic Surfactant | Linear Alkylbenzene Sulfonate (LAS) | ||||
| C10-C14 LAS mixture | Daphnia magna (water flea) | EC50 (48h) | 1.62 | [1] | |
| C11 LAS | Daphnia magna (water flea) | EC50 (48h) | 21.2 | [2] | |
| C12 LAS | Daphnia magna (water flea) | EC50 (48h) | 5.9 | [2] | |
| C13 LAS | Daphnia magna (water flea) | EC50 (48h) | 2.6 | [2] | |
| C14 LAS | Daphnia magna (water flea) | EC50 (48h) | 0.68 | [2] | |
| C11.6 LAS mixture | Selenastrum capricornutum (alga) | EC50 (72h) | 50-100 | [3] | |
| C12 LAS | Microcystis aeruginosa (cyanobacteria) | EC50 (96h) | 0.9 | [3] | |
| C13 LAS | Navicula pelliculosa (diatom) | EC50 (96h) | 1.4 | [3] | |
| Commercial LAS | Nannochloropsis oculata (marine microalga) | EC50 (72h) | 3.05 | [4] | |
| Branched Alkylbenzene Sulfonate (ABS) | |||||
| Branched Alkylbenzene Sulfonate | Daphnia magna (water flea) | LC50 (48h) | ~3-4 times less toxic than LAS | [5] | |
| Benzenesulfonic acid, Mono-C11-13-branched alkyl derivs. | Daphnia magna (water flea) | Acute toxicity assessed | Data to be published | [6] |
Experimental Protocols
Aquatic Toxicity Testing: OECD 202 - Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
Principle: Young daphnids, less than 24 hours old, are exposed to the test substance in a series of concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
Procedure:
-
Test Organisms: Daphnia magna neonates (<24 hours old) are used.
-
Test Solutions: A geometric series of at least five concentrations of the test substance is prepared in a suitable medium. A control group with no test substance is also included.
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control. The test is conducted in glass vessels with a volume that provides at least 2 ml of test solution per daphnid.
-
Test Conditions: The test is performed at a constant temperature (e.g., 20 ± 1 °C) with a defined light-dark cycle (e.g., 16 hours light, 8 hours dark).
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 value, the concentration that immobilizes 50% of the daphnids, is calculated using statistical methods such as probit analysis.
Algal Growth Inhibition Test: OECD 201
This test evaluates the effects of a substance on the growth of freshwater algae.
Principle: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance over several generations. The inhibition of growth in relation to a control is assessed.
Procedure:
-
Test Organism: A pure, exponentially growing culture of a suitable algal species is used.
-
Test Solutions: A series of test concentrations and a control are prepared in a nutrient-rich growth medium.
-
Inoculation: A low concentration of algal cells is inoculated into the test and control flasks.
-
Incubation: The flasks are incubated under constant illumination and temperature (e.g., 21-24 °C) for 72 hours. The flasks are shaken to ensure uniform exposure.
-
Measurement of Growth: Algal growth is measured at least daily by cell counts using a microscope and hemocytometer, or by an indirect method such as fluorescence or optical density.
-
Data Analysis: The growth rate and yield are calculated for each concentration. The EC50, the concentration causing a 50% reduction in growth or yield, is determined.
Cytotoxicity Assay: Neutral Red Uptake (NRU)
This assay assesses the viability of cells in culture after exposure to a test substance.
Principle: Viable cells are able to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell membrane, leading to a decreased uptake and binding of the dye.
Procedure:
-
Cell Culture: A suitable cell line (e.g., fish gill cell line) is cultured to a near-confluent monolayer in 96-well plates.
-
Exposure: The culture medium is replaced with medium containing various concentrations of the test substance. Control wells receive medium without the test substance. The plates are incubated for a defined period (e.g., 24 hours).
-
Dye Incubation: The treatment medium is removed, and the cells are washed. A medium containing neutral red is then added to each well, and the plates are incubated for approximately 3 hours to allow for dye uptake.
-
Dye Extraction: The neutral red medium is removed, and the cells are washed. A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the lysosomes.
-
Quantification: The plate is shaken to ensure the dye is evenly distributed in the destain solution. The absorbance of each well is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Data Analysis: The absorbance values of the treated cells are compared to the control cells to determine the percentage of viable cells. The IC50 value, the concentration of the substance that reduces cell viability by 50%, is calculated.
Mandatory Visualization
Signaling Pathway: Keap1-Nrf2 Pathway in Response to Oxidative Stress
Alkylbenzene sulfonates can induce oxidative stress in cells. The Keap1-Nrf2 signaling pathway is a primary cellular defense mechanism against such stress. Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant and detoxification genes.
Caption: The Keap1-Nrf2 signaling pathway activated by oxidative stress.
Experimental Workflow: Aquatic Toxicity Testing
The following diagram outlines a generalized workflow for conducting aquatic toxicity tests, such as the Daphnia sp. acute immobilisation test or the algal growth inhibition test.
Caption: A generalized workflow for aquatic toxicity testing.
Logical Relationship: Structure-Toxicity Relationship of Alkylbenzene Sulfonates
The chemical structure of alkylbenzene sulfonates directly influences their toxicity and biodegradability. This diagram illustrates the key structural differences and their toxicological consequences.
Caption: Structure-toxicity relationship of alkylbenzene sulfonates.
References
- 1. scribd.com [scribd.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of in vitro (fish cell line) and in vivo (fish and crustacean) acute toxicity tests in aquatic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative kinetics study of the evolution of freshwater aquatic toxicity and biodegradability of linear and branched alkylbenzene sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute toxicity of three alkylbenzene sulfonates to freshwater crustaceans (Daphnia magna) - Open Government Portal [open.canada.ca]
Evaluating the Environmental Impact of Zinc Ethylbenzenesulphonate and Its Alternatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical agents in industrial applications necessitates a thorough evaluation of their environmental footprint. This guide provides a comparative analysis of the environmental impact of Zinc Ethylbenzenesulphonate, a common lubricant additive, and its alternatives. Due to the limited availability of public data on this compound, this guide focuses on a comprehensive comparison with a widely used functional equivalent, Zinc Dialkyldithiophosphate (ZDDP), and other relevant alternatives such as metal alkyl sulfonates.
The information presented herein is collated from a variety of sources to provide a balanced overview for researchers and professionals in drug development and other scientific fields who are increasingly concerned with the environmental persistence and toxicity of chemical compounds.
Data Presentation: A Comparative Overview
Table 1: Comparative Ecotoxicity of Lubricant Additives
| Substance | Test Organism | Endpoint | Result | Reference |
| Zinc Dialkyldithiophosphate (ZDDP) | Fish | LC50 (96h) | Toxic | [1][2] |
| Zinc Dialkyldithiophosphate (ZDDP) | Daphnia magna (Aquatic Invertebrate) | EC50 (48h) | Toxic | [1][2] |
| Zinc Dialkyldithiophosphate (ZDDP) | Algae | EC50 (72h) | Toxic | [2] |
| Calcium Dodecylbenzene Sulfonate | Aquatic Environment | - | May cause long-lasting harmful effects | Chemos GmbH&Co.KG |
| Sodium Dodecylbenzene Sulfonate | - | - | Data not readily available | - |
Note: The term "Toxic" is used as reported in the source documents, which generally indicates adverse effects at low concentrations (in the mg/L range). Specific LC50/EC50 values are often proprietary and not publicly disclosed.
Table 2: Comparative Biodegradability of Lubricant Additives
| Substance | Test Method | Result | Reference |
| Zinc Dialkyldithiophosphate (ZDDP) | OECD 301 | Not readily biodegradable | [1][3] |
| Linear Alkylbenzene Sulfonates (LAS) | OECD 301 Series | Readily biodegradable | Bioremediation Science & Technology Research |
| Sodium Dodecylbenzene Sulfonate (SDBS) | Various microbial degradation studies | Biodegradable under aerobic conditions | [4] |
Experimental Protocols
The data presented in this guide are primarily based on standardized testing methodologies developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines are internationally recognized for assessing the environmental fate and effects of chemicals.
Aquatic Toxicity Testing (Based on OECD Guidelines 201, 202, and 203)
-
Objective: To determine the acute toxicity of a substance to aquatic organisms.
-
Test Organisms:
-
Fish: e.g., Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) (OECD 203).
-
Aquatic Invertebrates: e.g., Daphnia magna (OECD 202).
-
Algae: e.g., Desmodesmus subspicatus (OECD 201).
-
-
Methodology:
-
A range of concentrations of the test substance are prepared in a suitable aqueous medium.
-
Test organisms are exposed to these concentrations for a defined period (e.g., 96 hours for fish, 48 hours for daphnia, 72 hours for algae).
-
A control group is maintained in the same medium without the test substance.
-
Observations are made for mortality (fish and daphnia) or inhibition of growth (algae).
-
The concentration that is lethal to 50% of the fish population (LC50) or causes a 50% inhibition in growth or mobility of algae or daphnia (EC50) is determined through statistical analysis.
-
Ready Biodegradability Testing (Based on OECD 301 Series)
-
Objective: To assess the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[5][6]
-
Methodology (General Principle):
-
The test substance is dissolved in a mineral medium and inoculated with microorganisms from a source such as activated sludge.[6]
-
The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.[6]
-
The extent of biodegradation is measured by monitoring the decrease in Dissolved Organic Carbon (DOC), the amount of carbon dioxide produced, or the amount of oxygen consumed.
-
A substance is considered "readily biodegradable" if it meets specific degradation thresholds (e.g., >60% of theoretical CO2 production or >70% DOC removal) within a 10-day window during the 28-day test period.[5]
-
Mandatory Visualization
Logical Flow of Anti-Wear Additive Action and Environmental Release
The following diagram illustrates the functional pathway of a typical zinc-based anti-wear additive like ZDDP, from its intended action in a lubricant to its potential environmental impact upon release.
References
- 1. Zinc Dialkyl Dithiophosphate Lubricant Additives - Lubrizol [lubrizol.com]
- 2. aftonchemical.com [aftonchemical.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aquatic Toxicity [mdpi.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. oecd.org [oecd.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Zinc Ethylbenzenesulphonate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the laboratory bench to the responsible disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of zinc ethylbenzenesulphonate, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of zinc compounds and benzenesulfonic acid derivatives necessitates stringent safety measures to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against potential splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | PVC, neoprene, or nitrile rubber gloves. | Provides a barrier against skin contact, which may cause irritation or burns. |
| Skin and Body | Lab coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | Prevents inhalation of dust or aerosols, which can irritate the respiratory system. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, residues, and contaminated labware (e.g., filter paper, gloves), must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent unintended chemical reactions.
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
For solid spills, carefully sweep or shovel the material into a designated, labeled container for hazardous waste. Avoid generating dust.
-
For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.
3. Waste Collection and Storage:
-
Collect all this compound waste in a clearly labeled, sealed, and compatible container.
-
The label should prominently display "Hazardous Waste" and identify the contents as "this compound Waste."
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Final Disposal:
-
Disposal of this compound must be conducted through a licensed professional waste disposal service.[1]
-
Never dispose of this chemical down the drain or in the regular trash, as it can be very toxic to aquatic life.[1][2]
-
Consult and adhere to all local, regional, and national environmental regulations regarding hazardous waste disposal.[3]
Experimental Protocol: Neutralization of Acidic Waste (if applicable)
While direct disposal through a licensed facility is the primary recommendation, in some instances, the neutralization of related acidic waste streams (like benzenesulfonic acid solutions) may be a preliminary step. This should only be performed by trained personnel with a thorough understanding of the reaction.
Methodology:
-
Work in a chemical fume hood and wear all recommended PPE.
-
Slowly add a suitable base, such as sodium hydroxide or sodium carbonate, to the acidic waste solution while stirring continuously.
-
Monitor the pH of the solution frequently using a calibrated pH meter.
-
Continue adding the base until the pH reaches a neutral range (typically 6-8).
-
The resulting neutralized solution may still be considered hazardous due to the presence of zinc and should be collected and disposed of in accordance with local regulations.
Visualizing the Disposal Workflow
To further clarify the procedural steps and logical relationships in the disposal process, the following diagrams have been created using Graphviz (DOT language).
Caption: Workflow for handling and disposal of this compound.
Caption: Logical decision-making for this compound disposal.
References
Essential Safety and Operational Guidance for Handling Zinc Ethylbenzenesulphonate
Disclaimer: No specific Safety Data Sheet (SDS) for Zinc Ethylbenzenesulphonate was found. The following guidance is based on the general safety information for zinc compounds. It is imperative to consult the substance-specific SDS provided by the supplier before handling this chemical.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is intended to supplement, not replace, a thorough reading and understanding of the manufacturer- or supplier-provided Safety Data Sheet (SDS).
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The recommended PPE includes, but is not limited to, the following:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[1][2]
-
Hand Protection: Nitrile rubber gloves are recommended.[1][2] Always check the manufacturer's glove compatibility chart for the specific chemical being handled.[1]
-
Body Protection: A fully buttoned lab coat is required to protect against skin contact.[1] For larger-scale operations or where significant splashing is a risk, flame-retardant and antistatic protective clothing should be considered.
-
Respiratory Protection: Work should be conducted in a properly functioning, certified laboratory chemical fume hood to minimize inhalation of any dust, fumes, or mists.[1] If engineering controls are insufficient or during a large spill, a respirator may be necessary. Personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program to wear a respirator.[1]
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety.
1. Pre-Handling Preparations:
-
Ensure the work area is clean and uncluttered.[3]
-
Locate the nearest emergency eyewash station and safety shower before beginning work.[1]
-
Verify that the chemical fume hood is functioning correctly.
-
Review the substance-specific SDS.
-
Assemble all necessary PPE and ensure it is in good condition.
2. Handling Procedures:
-
Handle the compound exclusively within a chemical fume hood to control airborne contaminants.[1]
-
Avoid creating dust.[4]
-
Wash hands thoroughly after handling the material.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Emergency Procedures
In the event of an accidental release or exposure, the following immediate actions should be taken:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes.[1] Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[5] |
| Inhalation | Move the individual to fresh air at once.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[5] Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting.[7] Rinse the mouth with water.[4] Seek immediate medical attention.[5] |
Spill Response:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, secure and ventilate the area.[1] Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[1] Cover the spill with an inert absorbent material like sand or earth and place it into a sealed container for disposal.[8]
-
Large Spills: In the event of a large spill, immediately evacuate the area, secure all entrances, and contact the institution's Environmental Health & Safety (EH&S) department or emergency services.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a sealable, compatible container.[1]
-
The container must be clearly labeled as "Dangerous Waste" and include the chemical name.[1]
-
Store the waste container away from incompatible materials.[1]
-
When the container is full or no longer in use, complete a chemical collection request form and arrange for pickup by a licensed professional waste disposal service.[1][7]
Quantitative Data Summary
While no occupational exposure limits have been established for many zinc compounds, it is crucial to minimize exposure.[1][8] The following table summarizes general exposure limits for zinc, which should be considered as guidance in the absence of specific data for this compound.
| Parameter | Value |
| PAC-1 | 3 mg/m³ |
| PAC-2 | 20 mg/m³ |
| PAC-3 * | 120 mg/m³ |
*Protective Action Criteria (PAC) values provide guidance for emergency response and are not occupational exposure limits.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and emergency response for this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. trc-ag.com [trc-ag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
